1-Bromo-2-ethylbutane
Description
The exact mass of the compound 3-(Bromomethyl)pentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(bromomethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGUMGWNFARLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063200 | |
| Record name | Pentane, 3-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-34-4 | |
| Record name | 1-Bromo-2-ethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 3-(bromomethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 3-(bromomethyl)- | |
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| Record name | Pentane, 3-(bromomethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)pentane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-ethylbutane: Properties, Reactions, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-ethylbutane (CAS No: 3814-34-4), a branched alkyl halide. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development. It includes a detailed summary of its physical constants, spectroscopic data, chemical reactivity, and key applications. Furthermore, this guide presents detailed experimental protocols for its synthesis and typical nucleophilic substitution reactions, supported by workflow diagrams generated using Graphviz to illustrate reaction pathways.
Chemical Identity and Physical Properties
This compound, also known as 3-(Bromomethyl)pentane, is a colorless to pale yellow liquid.[1] It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-ethylbutyl group into various molecular scaffolds.[2] Its branched structure influences its reactivity, particularly in substitution reactions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 3814-34-4[2] |
| Molecular Formula | C₆H₁₃Br[2] |
| Molecular Weight | 165.07 g/mol [2] |
| InChI | 1S/C6H13Br/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3[2] |
| InChI Key | KKGUMGWNFARLSL-UHFFFAOYSA-N[2] |
| SMILES | CCC(CC)CBr[2] |
| Synonyms | 3-(Bromomethyl)pentane, 2-Ethyl-1-bromobutane, 2-Ethylbutyl bromide[1][3] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1][4] |
| Boiling Point | 143-144 °C[2][5] |
| Density | 1.179 g/mL at 25 °C[2][5] |
| Refractive Index (n20/D) | 1.4498 - 1.453[2][5] |
| Flash Point | 36 °C (96.8 °F) - closed cup[2] |
| Solubility | Insoluble in water, soluble in organic solvents[1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is complex due to its branched nature. The protons on the carbon bearing the bromine atom (CH₂Br) are expected to appear as a doublet around 3.3-3.4 ppm. The methine proton (CH) would likely be a multiplet further upfield, and the ethyl and methyl protons would appear as overlapping multiplets at even higher field (approx. 0.9-1.5 ppm).[7]
-
¹³C NMR (Carbon-13 NMR): A proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each of the non-equivalent carbon atoms in the molecule. The carbon atom directly attached to the electronegative bromine (CH₂Br) would be the most downfield among the sp³ carbons. By analogy with similar bromoalkanes, the chemical shifts would be approximately: C1 (CH₂Br) ~35-45 ppm, C2 (CH) ~40-50 ppm, C3 (CH₂) ~25-30 ppm, and C4 (CH₃) ~10-15 ppm.[8]
-
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for this compound include:
Chemical Properties and Reactivity
As a primary alkyl halide, this compound is highly susceptible to nucleophilic substitution reactions, primarily following an Sₙ2 pathway.[1][6] The presence of branching at the β-carbon (the 2-position) introduces some steric hindrance compared to a straight-chain analogue like 1-bromobutane, which can slow the rate of Sₙ2 reactions.[11]
Key reactions include:
-
Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., cyanides, azides, hydroxides) to replace the bromine atom.[4]
-
Grignard Reagent Formation: It can react with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, 2-ethylbutylmagnesium bromide. This organometallic reagent is a powerful nucleophile and strong base, useful for forming new carbon-carbon bonds.[1][5]
Experimental Protocols
The following are representative protocols for the synthesis and reaction of this compound, adapted from established procedures for analogous compounds.
Synthesis of this compound from 2-Ethyl-1-butanol
This procedure is adapted from the synthesis of 1-bromobutane from 1-butanol via an Sₙ2 reaction.[6] The reaction involves protonating the hydroxyl group of the alcohol to form a good leaving group (water), which is then displaced by the bromide ion.
Methodology:
-
Reaction Setup: In a round-bottom flask, combine sodium bromide (1.2 equivalents) and 2-ethyl-1-butanol (1.0 equivalent).
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 1.2 equivalents) with constant swirling.
-
Reflux: Add a few boiling chips and assemble a reflux condenser. Heat the mixture to a gentle reflux for 45-60 minutes. The reflux serves to increase the reaction rate without loss of volatile materials.
-
Distillation: After reflux, reconfigure the apparatus for simple distillation. Distill the mixture, collecting the crude this compound. The distillate will be an azeotrope of the product and water.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer successively with water, concentrated sulfuric acid (to remove unreacted alcohol and byproducts), water, 10% aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with a saturated sodium chloride solution (brine).
-
Drying and Purification: Dry the crude product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Decant or filter the dried liquid into a clean, dry distillation flask and perform a final fractional distillation to obtain the purified this compound.
Caption: Synthesis workflow for this compound.
Nucleophilic Substitution: Synthesis of 1-Azido-2-ethylbutane
This protocol describes a typical Sₙ2 reaction using sodium azide as the nucleophile.[4][12]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium azide (NaN₃, approximately 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.
-
Workup: Once the reaction is complete, pour the reaction mixture into a larger volume of water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 portions).
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-azido-2-ethylbutane, which can be further purified by distillation if necessary.
Caption: Generalized Sₙ2 reaction pathway of this compound.
Applications
This compound serves as a valuable reactant and intermediate in organic synthesis. It has been utilized in the preparation of various compounds, including:
-
Dialkoxytriarylamines.[2]
-
Cysteine-modifying reagents.[2]
-
Biologically active molecules such as aporphine analogues and inhibitors for enzymes like fructose-1,6-biphosphatase.[2]
Safety and Handling
This compound is a flammable liquid and vapor.[2][13] It is also classified as a skin and serious eye irritant and may cause respiratory irritation.[13]
-
Handling: Use in a well-ventilated area or fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Ground/bond container and receiving equipment to prevent static discharge. Use non-sparking tools.[4][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][13]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed in a flammable liquids storage area.[5][13]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. This compound(3814-34-4) 1H NMR [m.chemicalbook.com]
- 3. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. webassign.net [webassign.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound(3814-34-4) IR Spectrum [chemicalbook.com]
Synthesis of 1-Bromo-2-ethylbutane from 2-ethyl-1-butanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-ethylbutane from 2-ethyl-1-butanol. It covers the primary synthetic routes, detailed experimental protocols, and characterization of the final product. The information presented is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge to perform this synthesis efficiently and safely.
Introduction
This compound is a valuable alkyl halide intermediate in organic synthesis. Its structure, featuring a branched alkyl chain, makes it a useful building block for the introduction of the 2-ethylbutyl moiety in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The conversion of the primary alcohol, 2-ethyl-1-butanol, to its corresponding bromide is a fundamental transformation that can be achieved through various methods. This guide will focus on two common and effective approaches: the use of sodium bromide with sulfuric acid and the application of phosphorus tribromide.
The reaction of primary alcohols with hydrogen halides, typically generated in situ from an alkali metal halide and a strong acid, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. Similarly, phosphorus tribromide provides a milder method for the same transformation, also following an SN2 pathway, which is often preferred to avoid potential acid-catalyzed side reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Property | 2-Ethyl-1-butanol | This compound |
| Molecular Formula | C₆H₁₄O | C₆H₁₃Br |
| Molecular Weight | 102.17 g/mol | 165.07 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 146-150 °C | 143-144 °C |
| Density | 0.833 g/mL at 25 °C | 1.179 g/mL at 25 °C |
| Refractive Index | n²⁰/D 1.422 | n²⁰/D 1.4498 |
| CAS Number | 97-95-0 | 3814-34-4 |
Synthetic Methodologies
The synthesis of this compound from 2-ethyl-1-butanol is typically accomplished via an SN2 reaction. Below are two detailed protocols for this conversion.
Method 1: Reaction with Sodium Bromide and Sulfuric Acid
This classic method involves the in situ generation of hydrobromic acid (HBr) from the reaction of sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄). The HBr then protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water), which is subsequently displaced by the bromide ion.
Reaction Scheme: CH₃CH₂CH(CH₂CH₃)CH₂OH + NaBr + H₂SO₄ → CH₃CH₂CH(CH₂CH₃)CH₂Br + NaHSO₄ + H₂O
Experimental Protocol:
Materials:
-
2-Ethyl-1-butanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Deionized water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In
Spectroscopic Analysis of 1-Bromo-2-ethylbutane: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the haloalkane, 1-bromo-2-ethylbutane. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. Detailed experimental protocols for acquiring such spectra are also provided to facilitate reproducible research.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is a combination of information from available reference spectra and predictions based on established principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | Doublet of Doublets (dd) | 2H | -CH₂Br |
| ~1.70 | Multiplet (m) | 1H | -CH(CH₂CH₃)₂ |
| ~1.45 | Multiplet (m) | 4H | -CH(CH₂CH₃)₂ |
| ~0.90 | Triplet (t) | 6H | -CH(CH₂CH₃)₂ |
Note: The predicted chemical shifts and multiplicities are based on the analysis of similar bromoalkane structures. Actual experimental values may vary slightly.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) (ppm) | Carbon Atom |
| ~45-50 | -CH₂Br |
| ~40-45 | -CH(CH₂CH₃)₂ |
| ~25-30 | -CH(CH₂CH₃)₂ |
| ~10-15 | -CH(CH₂CH₃)₂ |
Note: These chemical shifts are predicted based on computational models and data from analogous compounds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2960-2850 | C-H stretch (alkane) | Strong |
| 1465 | C-H bend (methylene) | Medium |
| 1380 | C-H bend (methyl) | Medium |
| 1250-1150 | C-H wag (-CH₂X) | Medium |
| 690-515 | C-Br stretch | Strong |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Comments |
| 164/166 | [C₆H₁₃Br]⁺• | Molecular ion (M⁺•) and M+2 peaks, ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |
| 85 | [C₆H₁₃]⁺ | Loss of •Br radical. |
| 57 | [C₄H₉]⁺ | Loss of C₂H₄ and •Br. Likely the base peak. |
| 43 | [C₃H₇]⁺ | Further fragmentation. |
| 29 | [C₂H₅]⁺ | Further fragmentation. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.
-
Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.
-
Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the C-Br bond and alkane C-H bonds.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Dropper
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of liquid this compound onto the center of the ATR crystal.
-
Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. Identify the characteristic peaks for alkane C-H stretches and bends, and the C-Br stretch.[1][2]
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aspects of its structure.
Method: Electron Ionization (EI)
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe
-
Volatile solvent (if using GC)
Procedure:
-
Sample Introduction:
-
Via GC: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane or ether). Inject the solution into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.
-
Direct Insertion Probe: If a pure sample is available, it can be introduced directly into the ion source using a direct insertion probe.
-
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Data Analysis:
-
Identify the molecular ion peaks (M⁺• and M+2). Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, two peaks of roughly equal intensity separated by 2 m/z units will be observed.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. The loss of a bromine radical is a common fragmentation pathway for bromoalkanes.[3]
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide to the Characterization of 1-Bromo-2-ethylbutane (CAS Number: 3814-34-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 1-Bromo-2-ethylbutane, a key intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic signature, and a representative synthetic protocol, offering valuable information for its application in research and development.
Physicochemical and Safety Data
This compound is a flammable liquid that requires careful handling in a laboratory setting.[1] It is essential to use personal protective equipment, including eye shields, face shields, and gloves, and to work in a well-ventilated area.[1] The compound should be stored away from heat, sparks, and open flames.[1][2]
The precursor for the synthesis of this compound is 2-ethyl-1-butanol. This alcohol is a colorless liquid with a characteristic mild, alcoholic odor.[3] Key physical properties for both the reactant and the product are summarized in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound and 2-Ethyl-1-butanol
| Property | This compound | 2-Ethyl-1-butanol |
| CAS Number | 3814-34-4 | 97-95-0[4] |
| Molecular Formula | C₆H₁₃Br | C₆H₁₄O[4][5] |
| Molecular Weight | 165.07 g/mol | 102.17 g/mol [4] |
| Boiling Point | 143-144 °C | 146 °C[4] |
| Density | 1.179 g/mL at 25 °C | 0.83 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.4498 | 1.422[4] |
| Flash Point | 36 °C (96.8 °F) | 58 °C (136.4 °F)[4] |
| Melting Point | Not available | -15 °C[4] |
| Appearance | Liquid | Colorless liquid[4][5] |
| Synonyms | 3-(Bromomethyl)pentane, 2-Ethylbutyl bromide[6] | 2-Ethylbutyl alcohol, Isohexylalcohol[4] |
Synthesis of this compound from 2-Ethyl-1-butanol
Experimental Protocol
Materials:
-
2-Ethyl-1-butanol
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-ethyl-1-butanol.
-
Cool the flask in an ice bath and slowly add a 25% excess of 48% hydrobromic acid.
-
Carefully add concentrated sulfuric acid dropwise with continuous stirring, maintaining the low temperature.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add water. The this compound will form the lower organic layer.
-
Separate the layers and wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and purify the crude product by distillation, collecting the fraction boiling at 143-144 °C.
Diagram of the Synthetic Workflow:
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 3814-34-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Ethyl-1-butanol | 97-95-0 [chemicalbook.com]
- 4. 2-Ethyl-1-butanol 98 97-95-0 [sigmaaldrich.com]
- 5. 2-Ethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 6. far-chemical.com [far-chemical.com]
Navigating IUPAC Nomenclature: A Technical Guide to 3-(Bromomethyl)pentane
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the compound commonly, yet incorrectly, referred to as 1-Bromo-2-ethylbutane. We will elucidate the correct International Union of Pure and Applied Chemistry (IUPAC) nomenclature, detail its chemical structure, present key physicochemical data, and provide an illustrative experimental protocol for its synthesis. This document is intended to serve as a critical resource for professionals in research and development who require precise and accurate chemical information.
Unraveling the Nomenclature: From "this compound" to "3-(Bromomethyl)pentane"
A fundamental principle of chemical communication is the use of standardized and unambiguous naming conventions. The IUPAC system of nomenclature ensures that a chemical name corresponds to a single, unique structure. The name "this compound" is incorrect because it violates the primary rule of identifying the longest continuous carbon chain (the parent chain) in the molecule.
The structure is properly named 3-(bromomethyl)pentane . This nomenclature is derived from the following systematic application of IUPAC rules:
-
Identification of the Parent Chain: The longest continuous chain of carbon atoms in the molecule consists of five carbons, which corresponds to the parent alkane, "pentane".
-
Numbering the Parent Chain: The pentane chain is numbered to give the substituent the lowest possible locant. In this case, the substituent is a bromomethyl group (-CH₂Br).
-
Identifying and Locating the Substituent: The -CH₂Br group is located on the third carbon of the pentane chain. This substituent is named "bromomethyl".
-
Assembling the Final Name: Combining the locant, substituent name, and parent chain name gives the correct IUPAC name: 3-(bromomethyl)pentane.
The logical workflow for this determination is illustrated in the diagram below.
Caption: IUPAC Naming Logic for 3-(Bromomethyl)pentane.
Chemical Structure and Physicochemical Properties
The correct structure corresponding to the IUPAC name 3-(bromomethyl)pentane is a primary alkyl halide. The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 3-(Bromomethyl)pentane | |
| Synonyms | This compound, 2-Ethylbutyl bromide | |
| CAS Number | 3814-34-4 | |
| Molecular Formula | C₆H₁₃Br | |
| Molecular Weight | 165.07 g/mol | |
| Appearance | Clear, colorless liquid | |
| Density | 1.179 g/mL at 25 °C | |
| Boiling Point | 143-144 °C | |
| Refractive Index | 1.4510 - 1.4530 (at 20°C, 589 nm) | |
| SMILES | CCC(CC)CBr | |
| InChI Key | KKGUMGWNFARLSL-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of 3-(Bromomethyl)pentane from 2-Ethyl-1-butanol via the Appel Reaction
This protocol describes the conversion of the precursor alcohol, 2-ethyl-1-butanol, to the target alkyl bromide, 3-(bromomethyl)pentane, using triphenylphosphine and carbon tetrabromide. This method is widely used for converting primary and secondary alcohols to the corresponding alkyl halides under mild conditions.
Materials and Reagents:
-
2-Ethyl-1-butanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Pentane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-1-butanol (1.0 equivalent) and anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add carbon tetrabromide (1.2 equivalents) followed by the portion-wise addition of triphenylphosphine (1.2 equivalents). Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Work-up: Upon completion, add pentane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of celite, washing the solid with additional pentane.
-
Extraction: Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure 3-(bromomethyl)pentane.
The workflow for this synthesis is depicted in the following diagram.
Caption: Synthesis Workflow via Appel Reaction.
Conclusion
Precision in chemical nomenclature is paramount for reproducible and safe scientific research. This guide has clarified that the correct IUPAC name for the structure commonly misrepresented as "this compound" is 3-(bromomethyl)pentane . By providing a detailed explanation of the naming convention, a comprehensive table of physicochemical properties, and a reliable synthesis protocol, this document serves as an essential technical resource for professionals in the chemical and pharmaceutical sciences. Adherence to correct IUPAC nomenclature is crucial for clear communication, accurate data retrieval, and regulatory compliance.
An In-depth Technical Guide to the Solubility of 1-Bromo-2-ethylbutane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2-ethylbutane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents expected solubility trends based on the physicochemical properties of this compound and data from analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided.
Core Concepts: Solubility of this compound
This compound (C₆H₁₃Br) is a branched alkyl halide. Its molecular structure, characterized by a polar carbon-bromine (C-Br) bond and a nonpolar six-carbon alkyl chain, governs its solubility behavior. The guiding principle of "like dissolves like" is fundamental to predicting its solubility in various organic media.
The branched alkyl structure contributes to London dispersion forces, which are the primary intermolecular interactions with nonpolar solvents. The C-Br bond introduces a dipole moment, allowing for dipole-dipole interactions with polar solvents. However, the overall nonpolar character of the molecule, due to the hydrocarbon chain, is the dominant factor in its solubility profile. Consequently, this compound is expected to be readily soluble in nonpolar and moderately polar aprotic solvents.
Conversely, this compound is practically insoluble in water. The strong hydrogen bonding network present in water is energetically more favorable than the weaker dipole-dipole and dispersion forces that would form between water and this compound molecules.[1]
Expected Solubility Data
| Solvent Class | Solvent | Molecular Formula | Polarity | Expected Solubility | Rationale and Analogous Compound Behavior |
| Hydrocarbons | n-Hexane | C₆H₁₄ | Nonpolar | Miscible | As a nonpolar solvent, hexane readily dissolves nonpolar compounds like bromoalkanes through London dispersion forces.[2] |
| Toluene | C₇H₈ | Nonpolar | Miscible | Toluene's aromatic ring and nonpolar nature make it an excellent solvent for alkyl halides. | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Miscible | Diethyl ether is a common solvent for organic reactions involving alkyl halides and is expected to be fully miscible. 1-bromobutane is soluble in diethyl ether.[3] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible | THF is a versatile polar aprotic solvent that can dissolve a wide range of organic compounds, including bromoalkanes. | |
| Ketones | Acetone | C₃H₆O | Polar Aprotic | Miscible | Acetone is a polar aprotic solvent capable of dissolving many organic substances. 2-bromobutane is miscible with acetone.[4] |
| Esters | Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Miscible | Ethyl acetate is a moderately polar solvent that is effective at dissolving many organic compounds. |
| Alcohols | Ethanol | C₂H₅OH | Polar Protic | Soluble | While the polarity of ethanol allows for some interaction, the ability of this compound to disrupt the hydrogen bonding of ethanol may limit miscibility at all proportions. 1-bromobutane is soluble in ethanol.[3] |
| Methanol | CH₃OH | Polar Protic | Moderately Soluble | Methanol is more polar than ethanol, and its strong hydrogen bonding network is less likely to be disrupted by the nonpolar alkyl chain of this compound, leading to lower solubility compared to ethanol. | |
| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible | The similar polarities and types of intermolecular forces between this compound and dichloromethane suggest high miscibility. |
| Chloroform | CHCl₃ | Polar Aprotic | Miscible | Chloroform is a common solvent for a wide range of organic compounds, including alkyl halides. 2-bromobutane is soluble in chloroform.[4] |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for the quantitative determination of the solubility of this compound in a given organic solvent at a specified temperature. This method is based on the gravimetric analysis of saturated solutions.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Calibrated thermometers
-
Glass vials or test tubes with airtight screw caps
-
Volumetric pipettes and flasks
-
Syringes and filters (if necessary for clarification)
-
Evaporating dish or pre-weighed vials for solvent evaporation
-
Fume hood
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a series of glass vials. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic water bath set to the desired experimental temperature.
-
Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or mechanical shaker can be used for this purpose.
-
-
Sample Collection:
-
After the equilibration period, allow the vials to stand undisturbed in the water bath for several hours to permit the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 1.00 mL or 5.00 mL) of the clear, saturated supernatant using a calibrated pipette. Avoid disturbing the undissolved layer. If necessary, use a syringe filter to ensure the collected sample is free of any undissolved droplets.
-
-
Gravimetric Analysis:
-
Transfer the collected aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.
-
Record the total mass of the vial and the saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a slightly elevated temperature. Ensure the temperature is kept well below the boiling point of this compound (143-144 °C) to prevent its loss.[5]
-
Once the solvent has completely evaporated, reweigh the vial containing the residual this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.
-
Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the saturated solution aliquot.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
-
-
Data Validation:
-
Repeat the experiment at least three times for each solvent to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Visualization of Solubility Principles
The solubility of this compound in an organic solvent is determined by the interplay of intermolecular forces between the solute and solvent molecules. The following diagram illustrates the logical relationship between the properties of the solute and solvent and the resulting solubility.
Caption: Logical relationship of factors influencing this compound solubility.
References
Purity Assessment of 1-Bromo-2-ethylbutane for Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for assessing the purity of 1-Bromo-2-ethylbutane, a key alkylating agent in various synthetic applications, including the development of pharmaceutical compounds. Ensuring the high purity of this reagent is critical for reaction efficiency, reproducibility, and the minimization of impurities in the final active pharmaceutical ingredient (API).
Introduction to this compound and its Synthesis
This compound (also known as 3-(Bromomethyl)pentane) is a branched alkyl halide. Its structure is presented below:
The most common synthetic route to this compound is the nucleophilic substitution of 2-ethyl-1-butanol with a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with PBr₃ is generally preferred as it proceeds via an SN2 mechanism, which minimizes the potential for carbocation rearrangements and results in a cleaner product profile.
Potential Impurities in this compound
A thorough understanding of the synthesis process is crucial for identifying potential impurities. The primary impurities of concern are:
-
Unreacted Starting Material: 2-ethyl-1-butanol.
-
Elimination Byproducts: 2-ethyl-1-butene, formed through E2 elimination, which can be promoted by elevated temperatures.
-
Isomeric Bromides: Although less common with PBr₃, the use of HBr could lead to the formation of isomeric bromides through carbocation rearrangements.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, and inorganic byproducts from the brominating agent.
Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. It provides both quantitative (peak area) and qualitative (mass spectrum) information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) spectroscopy is an excellent method for determining the absolute purity of this compound without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.
Data Presentation: Comparative Analysis of Analytical Techniques
The following table summarizes the typical performance of GC-MS and qNMR for the purity assessment of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) Spectroscopy |
| Purity Assay (%) | Typically >97% | Can provide absolute purity with high accuracy (>99%) |
| Limit of Detection (LOD) | ~0.01% for volatile impurities | ~0.1% for most impurities |
| Limit of Quantitation (LOQ) | ~0.05% for volatile impurities | ~0.5% for most impurities |
| Identified Impurities | 2-ethyl-1-butanol, 2-ethyl-1-butene, isomeric bromides, other volatile organics | 2-ethyl-1-butanol, 2-ethyl-1-butene, and other proton-containing species |
| Strengths | High sensitivity for volatile impurities, excellent separation of isomers. | High precision and accuracy for the main component, non-destructive. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Lower sensitivity for trace impurities compared to GC-MS. |
Experimental Protocols
GC-MS Protocol for Purity Assessment
Objective: To separate, identify, and quantify volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Autosampler.
Materials:
-
This compound sample.
-
High-purity solvent for dilution (e.g., Dichloromethane or Hexane).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column is suitable. For example, a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks in a ~1:1 ratio) is a key diagnostic feature for bromine-containing impurities.
-
Quantitative ¹H NMR (qNMR) Protocol for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz or higher).
Materials:
-
This compound sample.
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard with a known purity (e.g., Maleic acid or 1,4-Dinitrobenzene). The internal standard's signals should not overlap with the analyte's signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Cap the tube and gently agitate until the sample and internal standard are fully dissolved.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the -CH₂Br protons) and a well-resolved signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Synthesis and Impurity Formation Pathway
Caption: Synthesis of this compound and potential impurity formation pathways.
Purity Assessment Workflow
Caption: Workflow for the purity assessment of this compound.
Logical Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
An In-depth Technical Guide to the Thermochemical Properties of 1-Bromo-2-ethylbutane
Affiliation: Google Research
Abstract
This technical guide addresses the thermochemical properties of 1-bromo-2-ethylbutane. A thorough review of publicly available scientific literature and databases indicates a notable absence of experimentally determined thermochemical data, such as the enthalpy of formation, standard entropy, and heat capacity, for this specific compound. This document serves to consolidate the known physical properties of this compound and to provide a comprehensive overview of the established theoretical and experimental methodologies that can be employed to determine these crucial thermochemical parameters. The guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who require such data for process design, safety analysis, and computational modeling.
Introduction
Known Physical Properties of this compound
While specific thermochemical data is lacking, a number of physical properties for this compound have been reported. These are summarized in Table 1.
| Property | Value |
| Molecular Formula | C6H13Br |
| Molecular Weight | 165.07 g/mol |
| CAS Number | 3814-34-4 |
| Boiling Point | 143-144 °C |
| Density | 1.179 g/mL at 25 °C |
| Refractive Index | n20/D 1.4498 |
Table 1: Known Physical Properties of this compound.
Theoretical Estimation of Thermochemical Properties
In the absence of experimental data, computational methods provide a reliable means of estimating thermochemical properties. The most widely used approach for organic molecules is Benson's Group Additivity method.
Developed by Sidney W. Benson, this method assumes that the thermochemical properties of a molecule can be calculated by summing the contributions of its constituent groups. The molecule is dissected into a set of polyvalent atomic groups, and each group's contribution to the overall enthalpy of formation, entropy, and heat capacity is derived from a database of experimentally determined values for a wide range of compounds.
For this compound, the molecule would be broken down into the following groups:
-
C-(Br)(C)(H)2 : A carbon atom bonded to a bromine atom, another carbon atom, and two hydrogen atoms.
-
C-(C)3(H) : A carbon atom bonded to three other carbon atoms and one hydrogen atom.
-
C-(C)2(H)2 : A carbon atom bonded to two other carbon atoms and two hydrogen atoms (present in the ethyl groups).
-
C-(C)(H)3 : A carbon atom bonded to one other carbon atom and three hydrogen atoms (the terminal methyl groups).
The estimation of the enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) would involve summing the established values for these groups. It is important to note that while this method is powerful, its accuracy for halogenated compounds can sometimes be limited due to intramolecular interactions that are not fully captured by simple group contributions.[1][2][3]
Experimental Determination of Thermochemical Properties
Experimental measurement remains the gold standard for obtaining accurate thermochemical data. The following section outlines the primary experimental protocols for determining the key thermochemical properties of a liquid organic compound like this compound.
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[4][5]
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb." A small amount of a substance with a known enthalpy of combustion, such as benzoic acid, may be used as a combustion aid.
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.
-
Calorimetry: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is carefully monitored until it reaches a maximum.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined by calibrating with a standard substance like benzoic acid). The enthalpy of combustion is then calculated.
-
Hess's Law: The standard enthalpy of formation of this compound is then calculated using Hess's Law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2, H2O, and HBr).
The heat capacity of a substance can be measured as a function of temperature using adiabatic calorimetry or differential scanning calorimetry (DSC). The standard entropy is then determined by integrating the heat capacity data from absolute zero.
Experimental Protocol: Adiabatic Calorimetry
-
Sample Loading: A known mass of this compound is sealed in a sample cell within the calorimeter.
-
Cooling: The sample is cooled to a very low temperature, approaching absolute zero (typically using liquid helium).
-
Heating Increments: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature. The temperature is allowed to equilibrate.
-
Data Collection: The process is repeated in small increments up to and beyond room temperature. The heat capacity at each temperature is calculated from the energy input and the measured temperature rise.
-
Entropy Calculation: The standard entropy at 298.15 K is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K. This requires extrapolation of the heat capacity data to absolute zero, often using the Debye T³ law. Any phase transitions (e.g., melting) must also be accounted for in the entropy calculation.
Spectroscopic methods can also be used to calculate entropy by determining the vibrational, rotational, and translational energy levels of the molecule.[6]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the thermochemical properties of a liquid organic compound.
Caption: Generalized experimental workflow for thermochemical property determination.
Conclusion
While direct experimental thermochemical data for this compound are currently unavailable, this guide provides researchers and scientists with the necessary framework to obtain this information. The physical properties have been summarized, and a detailed overview of both theoretical estimation techniques, such as Benson's Group Additivity method, and established experimental protocols, including bomb and adiabatic calorimetry, has been presented. The application of these methodologies will enable the determination of the enthalpy of formation, standard entropy, and heat capacity of this compound, thereby facilitating its effective use in research and development.
References
- 1. nist.gov [nist.gov]
- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 6. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
Commercial Availability and Technical Guide for 1-Bromo-2-ethylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-ethylbutane (CAS No. 3814-34-4) is a valuable alkyl halide building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its branched structure offers unique steric and electronic properties that are leveraged in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical and spectroscopic properties, and representative experimental protocols for its synthesis and application.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, typically at purities of 97% or higher. Some suppliers offer this reagent stabilized with copper chips to prevent degradation.[1] Pricing and availability can vary between suppliers and are dependent on the quantity required.
Table 1: Prominent Suppliers of this compound
| Supplier | Purity | Available Quantities | Notes |
| Thermo Scientific Chemicals | 97% | 5 mL, 25 mL | Formerly part of the Alfa Aesar portfolio.[2] |
| Parchem | Not specified | Bulk quantities | Specialty chemical supplier.[3] |
| JHECHEM CO LTD | Not specified | Not specified | |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | Not specified | Stabilized with a copper chip.[1] |
| Santa Cruz Biotechnology | Not specified | Not specified | Biochemical for proteomics research.[4][5] |
| FAR Chemical | Not specified | Not specified | [6] |
| BOC Sciences | Not specified | Not specified | Useful research chemical.[] |
Note: One major supplier, Sigma-Aldrich, has discontinued this product.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is critical for its effective use in research and development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3814-34-4 | [1][3][4] |
| Molecular Formula | C6H13Br | [4] |
| Molecular Weight | 165.07 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Boiling Point | 143-144 °C | [6] |
| Density | 1.179 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4498 | |
| Flash Point | 36 °C (96.8 °F) - closed cup | |
| Solubility | Insoluble in water. |
Table 3: Spectroscopic Data of this compound
| Technique | Data Highlights |
| ¹H NMR | Spectra available for review.[3] |
| ¹³C NMR | Spectra available for review. |
| IR Spectroscopy | Spectra available for review.[8] |
| Mass Spectrometry | While a specific spectrum for this compound is not readily available, alkyl bromides typically show a characteristic M+2 isotopic peak for bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio).[9] |
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its applications include:
-
Preparation of Dialkoxytriarylamines: These compounds are of interest in materials science.[2]
-
Cysteine-Modifying Reagent: It can be used to selectively modify cysteine residues in proteins.[2]
-
Synthesis of Biologically Active Molecules: It is a reactant in the synthesis of:
-
Nantenine analogs with potential activity as 5-HT2A and α-1A antagonists.
-
Aporphines exhibiting cytotoxicity towards human colon cancer cell lines.
-
Dimeric amide foldamers designed to mimic α-helices.
-
Experimental Protocols
Synthesis of this compound from 2-Ethylbutan-1-ol
This protocol describes a general method for the bromination of a primary alcohol using phosphorus tribromide.
Reaction Scheme:
3 CH₃CH₂CH(CH₂CH₃)CH₂OH + PBr₃ → 3 CH₃CH₂CH(CH₂CH₃)CH₂Br + H₃PO₃
Materials:
-
2-Ethylbutan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Add 2-ethylbutan-1-ol to the flask and cool it in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide dropwise from the dropping funnel with continuous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.
-
Slowly and carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation.
Safety Precautions: Phosphorus tribromide is corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Nucleophilic Substitution (SN2) Reaction with Sodium Azide
This protocol provides an example of a typical SN2 reaction using this compound as the substrate.
Reaction Scheme:
CH₃CH₂CH(CH₂CH₃)CH₂Br + NaN₃ → CH₃CH₂CH(CH₂CH₃)CH₂N₃ + NaBr
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve sodium azide in DMF.
-
Add this compound to the solution and stir the mixture.
-
Heat the reaction mixture to 50-60 °C and maintain it at this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-azido-2-ethylbutane.
-
The product can be purified by column chromatography if necessary.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a fume hood.
Visualizations
Caption: Synthesis of this compound.
Caption: SN2 reaction of this compound.
References
- 1. 1-Bromo-2-methylbutane, (+)- | C5H11Br | CID 5464167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3814-34-4 [chemicalbook.com]
- 3. This compound(3814-34-4) 1H NMR spectrum [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. scbt.com [scbt.com]
- 6. far-chemical.com [far-chemical.com]
- 8. This compound(3814-34-4) IR Spectrum [m.chemicalbook.com]
- 9. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Safe Handling and Storage of 1-Bromo-2-ethylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal procedures for 1-Bromo-2-ethylbutane (CAS No: 3814-34-4). Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research and development activities.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Understanding these hazards is the first step in implementing effective safety protocols.
GHS Hazard Classification:
-
Flammable Liquids: Category 3[1]
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]
Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and for planning experimental procedures.
| Property | Value |
| CAS Number | 3814-34-4 |
| Molecular Formula | C₆H₁₃Br[3][4][5] |
| Molecular Weight | 165.07 g/mol [3][5] |
| Appearance | Colorless to light yellow clear liquid[2][4][6] |
| Boiling Point | 143-144 °C[3][6] |
| Density | 1.179 g/mL at 25 °C[3][7] |
| Flash Point | 36 °C (96.8 °F) - closed cup[3] |
| Refractive Index | n20/D 1.4498[3] |
| Solubility | Soluble in organic solvents, limited solubility in water.[4] |
Safe Handling Procedures
Safe handling practices are paramount to minimize exposure and prevent accidents.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][9]
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always check the manufacturer's glove compatibility chart.[8]
-
Skin and Body Protection: A fully buttoned lab coat or flame-resistant clothing should be worn.[8][10]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[3]
General Handling Practices:
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][2][8]
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2][8]
-
Avoid contact with skin and eyes.[8]
-
Wash hands thoroughly after handling.[1]
Storage Requirements
Proper storage is crucial to prevent degradation of the chemical and to mitigate fire hazards.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]
-
Keep away from heat, sparks, and flame.[1][9] The storage area should be a designated fireproof or flammables area.[1][8]
-
Store away from incompatible materials such as strong bases and oxidizing agents.[1][4]
-
Some suppliers provide this compound stabilized with a copper chip, which should be noted.[2][4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water and soap.[8] Remove contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[1]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding eyelids open.[1][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][8]
Spill, Leak, and Fire Procedures
Spill and Leak Response:
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition.[1][8]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[1][9]
-
Collection: Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[1][8]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam.[1][8] Water spray or mist may be used to cool closed containers.[1]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]
-
Specific Hazards: The vapor is flammable and may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.[1][8] Containers may explode when heated.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen halides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]
Disposal Considerations
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Collect waste in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4][8]
-
Do not dispose of this chemical down the drain or with general waste.[8]
-
Empty containers may retain flammable and hazardous residue and should be handled with care.[8]
-
Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[2][8]
Experimental Protocols
This compound is utilized as a reactant in various organic syntheses, including as an alkylating agent. Below are representative protocols for reactions where a primary alkyl bromide like this compound would be used.
Note: These are generalized protocols. Reaction conditions such as temperature, time, and stoichiometry should be optimized for specific substrates and desired outcomes.
Representative Protocol 1: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of an ether from an alcohol and a primary alkyl halide, a reaction for which this compound is a suitable substrate.[2] This reaction proceeds via an SN2 mechanism.[2][9]
Materials:
-
Alcohol (e.g., a phenol or primary/secondary alcohol)
-
This compound
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
Procedure:
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the anhydrous solvent.
-
Deprotonation: If using NaH, add it portion-wise to the stirred alcohol solution at 0 °C. Allow the mixture to stir for 1-2 hours to form the alkoxide. If using a weaker base like K₂CO₃ with a phenol, the base can be added directly with the alcohol.
-
Alkylation: Add this compound (typically 1.0-1.2 equivalents) dropwise to the stirred alkoxide solution.
-
Reaction: Allow the reaction to warm to room temperature or heat to reflux as necessary. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and carefully quench it by adding water or a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography.
Representative Protocol 2: Cysteine Alkylation in Peptides/Proteins
This protocol outlines a general method for the irreversible alkylation of cysteine residues in proteins or peptides. Primary alkyl bromides can function as alkylating agents, reacting with the nucleophilic thiol group of cysteine.
Materials:
-
Cysteine-containing peptide or protein
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylation buffer (e.g., phosphate or Tris buffer, pH adjusted)
-
This compound
-
Quenching reagent (e.g., β-mercaptoethanol or free cysteine)
Procedure:
-
Reduction: Dissolve the protein/peptide in a suitable buffer containing a reducing agent (e.g., 10 mM DTT) to reduce any disulfide bonds. Incubate for 1 hour at room temperature.
-
Reagent Removal (Optional but Recommended): Remove the reducing agent, which would otherwise react with the alkylating agent, using a desalting column or dialysis.
-
Alkylation: Add a molar excess of this compound to the reduced sample. The reaction is typically performed in the dark for 1-2 hours at room temperature to prevent side reactions.
-
Quenching: Stop the alkylation reaction by adding a quenching reagent to scavenge any unreacted this compound.
-
Purification: Purify the alkylated protein/peptide from excess reagents and byproducts using methods such as dialysis, size-exclusion chromatography, or HPLC.
-
Verification: Confirm the modification using techniques like mass spectrometry.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Formation of 2-Ethylbutylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-ethylbutylmagnesium bromide, a Grignard reagent derived from the secondary alkyl halide, 1-bromo-2-ethylbutane. This document includes detailed protocols for its formation, methods for quantification, and a discussion of its applications in organic synthesis, with a focus on minimizing common side reactions.
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reagent 2-ethylbutylmagnesium bromide, formed from this compound, provides a versatile C6 secondary alkyl nucleophile for the synthesis of a variety of organic molecules, including secondary and tertiary alcohols.[2][3] The successful formation of this Grignard reagent is highly dependent on stringent reaction conditions to prevent side reactions and ensure a high yield of the active reagent.
Data Presentation
The formation of Grignard reagents can be influenced by several factors, including the nature of the alkyl halide, the solvent, and the reaction temperature. Below is a summary of typical conditions and expected outcomes for the synthesis of 2-ethylbutylmagnesium bromide.
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | A secondary alkyl bromide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is often preferred for its ability to solvate and stabilize the Grignard reagent.[4] |
| Magnesium | Magnesium turnings (activated) | Activation is crucial to remove the passivating oxide layer. |
| Initiator (optional) | Iodine (I₂) or 1,2-dibromoethane | A small crystal of iodine is commonly used to initiate the reaction. |
| Reaction Temperature | Gentle reflux | The reaction is exothermic and should be controlled to maintain a steady reflux. |
| Typical Concentration | 0.25 M - 1.0 M | The concentration of the prepared Grignard solution typically falls within this range.[2] |
| Expected Yield | 80-95% | Yields can be high under optimized conditions that minimize side reactions. |
| Major Side Reaction | Wurtz Coupling | Formation of 3,4-diethylhexane. Minimized by slow addition of the alkyl halide.[5][6] |
Experimental Protocols
Protocol 1: Formation of 2-Ethylbutylmagnesium Bromide
This protocol describes the laboratory-scale synthesis of 2-ethylbutylmagnesium bromide from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl bromide) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which will then sublime and coat the magnesium. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and the appearance of a turbid, grayish solution.[2] If the reaction does not start, gentle warming may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent an uncontrolled reaction.[5]
-
Completion and Storage: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent solution should be used immediately or stored under an inert atmosphere.
Protocol 2: Quantification of 2-Ethylbutylmagnesium Bromide by Titration
It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. This can be achieved through titration.[7][8][9]
Materials:
-
Solution of 2-ethylbutylmagnesium bromide in THF
-
Anhydrous solvent (e.g., THF)
-
Indicator (e.g., 1,10-phenanthroline)
-
Titrant (e.g., a standard solution of sec-butanol in xylene)
-
Dry glassware (burette, flask)
-
Inert gas supply
Procedure:
-
Under an inert atmosphere, add a precise volume of the 2-ethylbutylmagnesium bromide solution to a dry flask containing a magnetic stir bar and a small amount of the 1,10-phenanthroline indicator.
-
Titrate the Grignard solution with the standardized sec-butanol solution.
-
The endpoint is indicated by a persistent color change (typically from orange/red to colorless).[7]
-
Calculate the molarity of the Grignard reagent based on the volume of titrant used.
Mandatory Visualizations
Caption: Workflow for the synthesis and use of 2-ethylbutylmagnesium bromide.
Caption: Grignard formation and the competing Wurtz coupling side reaction.
Applications in Organic Synthesis
2-Ethylbutylmagnesium bromide is a valuable reagent for introducing the 2-ethylbutyl group into a variety of molecules. Its primary applications include:
-
Synthesis of Alcohols: It readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[2][3] For example, reaction with a ketone will yield a tertiary alcohol.[10]
-
Synthesis of Alkenes: Under certain conditions, elimination reactions can be favored, leading to the formation of alkenes.[2]
-
Formation of other Organometallic Reagents: It can be used as a precursor for transmetalation reactions to generate other organometallic species.
Minimizing Side Reactions
The most significant side reaction in the formation of Grignard reagents from alkyl halides is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted alkyl halide to form a dimer (in this case, 3,4-diethylhexane).[5][6] To minimize this side reaction:
-
Slow Addition: The slow, dropwise addition of the this compound solution to the magnesium suspension is critical. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the reaction with magnesium over the coupling reaction.[5]
-
Temperature Control: While the reaction is exothermic, maintaining a controlled, gentle reflux prevents localized overheating, which can promote the Wurtz coupling.[1]
-
Efficient Stirring: Good agitation ensures that the alkyl halide is rapidly dispersed and reacts with the magnesium surface.
By adhering to these optimized protocols and being mindful of potential side reactions, researchers can successfully prepare and utilize 2-ethylbutylmagnesium bromide for a wide range of synthetic transformations.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. How is tertiary alcohol prepared from \mathrm { CH } _ { 3 } \mathrm { Mg.. [askfilo.com]
Application Notes and Protocols for 1-Bromo-2-ethylbutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-bromo-2-ethylbutane as a versatile alkylating agent in organic synthesis. This primary alkyl halide is a valuable building block for the introduction of the 2-ethylbutyl group into a variety of molecules, finding applications in the synthesis of fine chemicals, pharmaceuticals, and other biologically active compounds.[1]
Overview of Applications
This compound serves as a key reactant in several fundamental organic transformations, including:
-
Williamson Ether Synthesis: For the preparation of ethers by reacting with alkoxides or phenoxides.
-
Grignard Reagent Formation: Leading to the synthesis of alcohols, carboxylic acids, and other carbon-carbon bond-containing molecules.
-
Friedel-Crafts Alkylation: For the alkylation of aromatic rings.
-
Alkylation of Amines: To produce secondary and tertiary amines.
This document provides detailed protocols and expected outcomes for these key applications.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[2][3][4] this compound, being a primary bromide, is an excellent substrate for this reaction, minimizing the competing E2 elimination pathway.[5]
Reaction Scheme:
Caption: General scheme of the Williamson Ether Synthesis.
Experimental Protocol: Synthesis of a 2-Ethylbutyl Ether
Materials:
-
Alcohol or Phenol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Reactant (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 12 | 85-95 |
| Benzyl alcohol | NaH | DMF | 25 | 18 | 80-90 |
| Cyclohexanol | NaH | THF | 25 | 24 | 75-85 |
Note: Yields are estimated based on similar reactions with primary alkyl halides and may vary depending on the specific substrate and reaction conditions.
Grignard Reaction
This compound can be readily converted into its corresponding Grignard reagent, 2-ethylbutylmagnesium bromide.[6][7] This organometallic compound is a potent nucleophile and a strong base, reacting with a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.[8][9]
Reaction Scheme:
Caption: Formation of a Grignard reagent and its subsequent reaction.
Experimental Protocol: Synthesis of a Tertiary Alcohol
Part A: Preparation of 2-Ethylbutylmagnesium Bromide
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with a Carbonyl Compound (e.g., Acetone)
Materials:
-
Grignard reagent solution from Part A
-
Acetone (1.0 eq), dissolved in anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add the solution of acetone in diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
-
Purify the product by distillation or column chromatography.
Data Presentation
| Electrophile | Product Type | Typical Yield (%) |
| Formaldehyde | Primary Alcohol | 70-85 |
| Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol | 75-90 |
| Ketone (e.g., Acetone) | Tertiary Alcohol | 80-95 |
| Carbon Dioxide (CO₂) | Carboxylic Acid | 60-75 |
Note: Yields are estimated based on general Grignard reactions and can be influenced by the purity of reagents and anhydrous conditions.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.[10][11] While primary alkyl halides like this compound can undergo this reaction, it is important to note that carbocation rearrangements are possible, which may lead to a mixture of products.[12] The use of milder catalysts can sometimes minimize these side reactions.
Reaction Scheme:
Caption: General scheme of Friedel-Crafts Alkylation.
Experimental Protocol: Alkylation of Benzene
Materials:
-
Benzene (serves as reactant and solvent)
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃, 1.1 eq)
-
Ice-water bath
-
Dilute HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add benzene.
-
Cool the flask in an ice-water bath.
-
Carefully and portion-wise add anhydrous AlCl₃ to the stirred benzene.
-
Add this compound to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture slowly onto crushed ice and stir until the ice has melted.
-
Separate the organic layer and wash it with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous CaCl₂, filter, and remove the excess benzene by distillation.
-
Purify the product by vacuum distillation.
Data Presentation
| Aromatic Substrate | Catalyst | Temperature (°C) | Time (h) | Major Product(s) | Typical Yield (%) |
| Benzene | AlCl₃ | 0-25 | 3 | Mixture of alkylbenzenes | 40-60 |
| Toluene | FeCl₃ | 25 | 4 | Mixture of ortho/para isomers | 50-70 |
Note: Yields can be moderate due to the possibility of polyalkylation and carbocation rearrangements. Product distribution will depend on the specific aromatic substrate and reaction conditions.
Alkylation of Amines
This compound can be used to alkylate primary and secondary amines to form the corresponding secondary and tertiary amines. These reactions typically proceed via an S(_N)2 mechanism. A common challenge is overalkylation, leading to the formation of quaternary ammonium salts.[13][14] Using an excess of the amine can help to favor mono-alkylation.
Experimental Workflow:
Caption: General workflow for the alkylation of a primary amine.
Experimental Protocol: Synthesis of a Secondary Amine
Materials:
-
Primary Amine (2.0-3.0 eq)
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the primary amine, potassium carbonate, and acetonitrile.
-
Add this compound to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 60-75 |
| Benzylamine | Et₃N | Acetonitrile | Reflux | 10 | 70-85 |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 8 | 85-95 |
Note: Yields are dependent on the nucleophilicity of the amine and the reaction conditions. The use of excess amine is crucial to minimize polyalkylation.
Safety Information
This compound is a flammable liquid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | 3814-34-4 [chemicalbook.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. The image shows a chemical reaction where a bromoalkane (specifically, 1-.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Alkylation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions with 1-Bromo-2-ethylbutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions involving 1-Bromo-2-ethylbutane, a primary alkyl halide with significant steric hindrance at the β-carbon. This structural feature markedly influences its reactivity, primarily favoring the SN2 mechanism while also being susceptible to E2 elimination under specific conditions. These notes offer detailed experimental protocols, quantitative data, and mechanistic insights relevant to synthetic chemistry and drug development.
Overview of Reactivity
This compound is a primary alkyl halide. Typically, primary alkyl halides are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. However, the presence of an ethyl group at the carbon adjacent to the electrophilic center (the β-carbon) introduces significant steric hindrance.[1][2] This steric bulk impedes the backside attack of the nucleophile, which is a key step in the SN2 mechanism, leading to a considerable decrease in the reaction rate compared to unhindered primary alkyl halides like 1-bromobutane.[2][3]
Consequently, while SN2 reactions are feasible, they often require more forcing conditions (e.g., higher temperatures, polar aprotic solvents) to proceed at a reasonable rate. Furthermore, the use of strong, bulky bases can promote the competing bimolecular elimination (E2) reaction, leading to the formation of alkenes.[4][5]
Quantitative Data Summary
The following table summarizes the expected outcomes for nucleophilic substitution reactions of this compound with common nucleophiles. The data is compiled from literature values for structurally similar sterically hindered primary alkyl halides and provides an estimate of expected yields and reaction rates.
| Nucleophile | Reagent | Solvent | Product(s) | Predominant Mechanism | Relative Rate (vs. 1-bromobutane) | Expected Yield |
| Hydroxide | NaOH | Ethanol/Water | 2-Ethylbutan-1-ol | SN2 | ~0.01 - 0.1 | Moderate to Good |
| Cyanide | NaCN | DMSO | 3-Methylpentanenitrile | SN2 | ~0.05 - 0.2 | Good |
| Azide | NaN3 | DMF | 1-Azido-2-ethylbutane | SN2 | ~0.1 - 0.3 | Good to Excellent |
| tert-Butoxide | KOC(CH3)3 | tert-Butanol | 2-Ethylbut-1-ene | E2 | - | Major Product |
Note: The relative rates and expected yields are estimates based on the known effects of β-branching on SN2 reaction rates. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Synthesis of 2-Ethylbutan-1-ol via SN2 Reaction
Reaction:
(C2H5)2CHCH2Br + NaOH → (C2H5)2CHCH2OH + NaBr
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in a 1:1 ethanol/water mixture.
-
Add this compound to the flask.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain 2-Ethylbutan-1-ol.[6]
Product Characterization:
-
1H NMR: Spectral data for 2-Ethylbutan-1-ol can be found in public databases such as PubChem.[7][8]
-
IR Spectroscopy: The IR spectrum will show a characteristic broad peak for the O-H stretch around 3300-3500 cm-1.[9][10]
Synthesis of 3-Methylpentanenitrile via SN2 Reaction
Reaction:
(C2H5)2CHCH2Br + NaCN → (C2H5)2CHCH2CN + NaBr
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium cyanide in DMSO. Caution: Cyanide is highly toxic.
-
Add this compound to the solution.
-
Heat the reaction mixture with stirring. The use of a polar aprotic solvent like DMSO enhances the rate of SN2 reactions.[11]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer thoroughly with water to remove residual DMSO and salts.
-
Dry the organic layer and remove the solvent.
-
Purify the resulting 3-Methylpentanenitrile by distillation.
Product Characterization:
-
1H NMR and 13C NMR: Spectral data for 3-Methylpentanenitrile are available in databases like PubChem.[12][13][14]
-
IR Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band for the C≡N stretch around 2250 cm-1.[15][16]
Synthesis of 1-Azido-2-ethylbutane via SN2 Reaction
Reaction:
(C2H5)2CHCH2Br + NaN3 → (C2H5)2CHCH2N3 + NaBr
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Heating and stirring apparatus
Procedure:
-
Dissolve sodium azide in DMF in a round-bottom flask. Caution: Sodium azide is toxic and potentially explosive.
-
Add this compound to the solution.
-
Heat the mixture with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain 1-Azido-2-ethylbutane.
Product Characterization:
-
IR Spectroscopy: A strong, sharp absorption peak characteristic of the azide group will be present around 2100 cm-1.
-
NMR Spectroscopy: The 1H and 13C NMR spectra will confirm the structure of the product.
Mechanistic Pathways and Logical Relationships
The following diagrams illustrate the key reaction mechanisms and workflows associated with nucleophilic substitution of this compound.
Caption: SN2 reaction mechanism for this compound.
Caption: E2 elimination mechanism as a competing pathway.
Caption: General experimental workflow for nucleophilic substitution.
Applications in Drug Development
The 2-ethylbutyl moiety, introduced through reactions with this compound, can be found in various pharmaceutically active compounds. For instance, 2-ethylbutylamine is a precursor in the synthesis of certain pharmaceuticals.[17] The steric bulk of the 2-ethylbutyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by affecting its binding to target receptors and its metabolic stability. The synthetic routes outlined in these notes provide a basis for incorporating this structural motif into novel drug candidates.
Conclusion
Nucleophilic substitution reactions of this compound are primarily governed by the SN2 mechanism, albeit at a reduced rate due to steric hindrance. Careful selection of reaction conditions, particularly the nucleophile, solvent, and temperature, is crucial to favor substitution over elimination and to achieve satisfactory yields. The protocols and data presented herein serve as a valuable resource for chemists engaged in organic synthesis and the development of new therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 Reaction Mechanism [chemistrysteps.com]
- 4. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 2-Ethyl-1-butanol | C6H14O | CID 7358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Ethyl-1-butanol(97-95-0) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-Butanol, 2-ethyl- [webbook.nist.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Methylpentanenitrile | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. spectrabase.com [spectrabase.com]
- 16. infrared spectrum of 3-methylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chembk.com [chembk.com]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 1-Bromo-2-ethylbutane
Introduction
1-Bromo-2-ethylbutane is a versatile alkylating agent employed in the synthesis of various pharmaceutical intermediates and biologically active molecules. Its branched structure is crucial for introducing specific steric and lipophilic properties in target compounds. These notes provide detailed protocols for two key applications of this compound in the synthesis of pharmaceutical intermediates: N-alkylation of 2-pyrrolidone to form a precursor for anticonvulsant drugs, and the formation of a Grignard reagent for the synthesis of chiral alcohols.
Chemical Data Summary
A summary of the physical and chemical properties of the key compounds is provided in the table below for easy reference.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Boiling Point (°C) | Density (g/mL) |
| This compound | ![]() | C₆H₁₃Br | 165.07 | 3814-34-4 | 143-144 | 1.179 |
| 2-Pyrrolidone | ![]() | C₄H₇NO | 85.10 | 616-45-5 | 245 | 1.116 |
| 1-(2-ethylbutyl)pyrrolidin-2-one | C₁₀H₁₉NO | 169.26 | 87134-93-6 | Not available | Not available | |
| (2-ethylbutyl)magnesium bromide | ![]() | C₆H₁₃BrMg | 189.37 | Not available | Not available | Not available |
Application 1: N-Alkylation of 2-Pyrrolidone
Application Notes
N-alkylated pyrrolidones are important intermediates in the synthesis of nootropic and anticonvulsant drugs, such as Levetiracetam.[1][2][3] The following protocol describes a method for the N-alkylation of 2-pyrrolidone using this compound. The reaction proceeds via a nucleophilic substitution where the deprotonated pyrrolidone acts as a nucleophile.
Reaction Pathway
Experimental Protocol
Objective: To synthesize 1-(2-ethylbutyl)pyrrolidin-2-one via N-alkylation of 2-pyrrolidone.
Materials:
-
2-Pyrrolidone
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 2-pyrrolidone (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Quantitative Data Summary
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Pyrrolidone | 1.0 | 85.10 | (user defined) |
| This compound | 1.1 | 165.07 | (user defined) |
| Sodium Hydride (60%) | 1.2 | 40.00 | (user defined) |
| Product | Theoretical Yield | 169.26 | (calculated) |
Application 2: Grignard Reagent Formation and Reaction
Application Notes
Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds.[4][5] this compound can be converted to its corresponding Grignard reagent, (2-ethylbutyl)magnesium bromide, which can then be used in reactions with electrophiles such as aldehydes, ketones, and esters to produce chiral alcohols, key intermediates in many pharmaceutical syntheses.[6]
Reaction Pathway
Experimental Protocol
Objective: To prepare (2-ethylbutyl)magnesium bromide and react it with an aldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Gently heat the flask with a heat gun under a stream of nitrogen until violet iodine vapors are observed, then allow to cool.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium. The reaction should start spontaneously, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
Part B: Reaction with an Aldehyde
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve the aldehyde (0.9 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of solvent).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Quantitative Data Summary
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 165.07 | (user defined) |
| Magnesium | 1.2 | 24.31 | (user defined) |
| Aldehyde (R-CHO) | 0.9 | (Varies) | (user defined) |
| Product | Theoretical Yield | (Varies) | (calculated) |
Experimental Workflow
References
- 1. DE10199005I2 - (S) -alpha-ethyl-2-oxo-1-pyrrolidine acetamide - Google Patents [patents.google.com]
- 2. EP0162036A1 - (S)-alpha-ethyl-2-oxo-1-pyrrolidinacetamide - Google Patents [patents.google.com]
- 3. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. scribd.com [scribd.com]
Application of 1-Bromo-2-ethylbutane in Polymer Chemistry: A Theoretical Overview and Known Applications
For the attention of: Researchers, scientists, and drug development professionals.
Based on a comprehensive review of available scientific literature, there are no specific, documented applications of 1-Bromo-2-ethylbutane as a direct initiator, monomer, or chain transfer agent in polymer chemistry. Research databases and chemical supplier information primarily highlight its role as a precursor and building block in organic synthesis.
This document provides a theoretical framework for how a primary alkyl halide such as this compound could potentially be utilized in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). Additionally, it summarizes the currently known and documented applications of this compound.
Theoretical Application in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity.[1][2][3] The process relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex.[2][3] Alkyl halides are commonly employed as initiators in ATRP, where the carbon-halogen bond is reversibly cleaved to generate a radical that initiates polymerization.[1][4]
Potential Role of this compound as an ATRP Initiator:
In principle, this compound could serve as an initiator in ATRP. The key steps would involve:
-
Initiation: The C-Br bond in this compound would be homolytically cleaved by a lower oxidation state transition metal complex (e.g., Cu(I)Br/Ligand), generating a 2-ethylbutyl radical and the higher oxidation state metal complex (e.g., Cu(II)Br₂/Ligand).
-
Propagation: The generated radical would then add to a monomer molecule, initiating the polymer chain growth.
-
Deactivation: The propagating radical is reversibly deactivated by the higher oxidation state metal complex, reforming a dormant polymer chain with a terminal halogen atom and the lower oxidation state metal complex. This reversible process allows for controlled chain growth.[3][5]
A generalized workflow for the initiation step in ATRP using a hypothetical initiator like this compound is depicted below.
References
- 1. diva-portal.org [diva-portal.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for the Use of 1-Bromo-2-ethylbutane in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2-ethylbutane, a versatile alkylating agent in the preparation of novel organic compounds. The protocols detailed below are intended to serve as a foundational guide for the synthesis of various molecular scaffolds, including ethers, amines, and carbon-extended structures, which are of significant interest in medicinal chemistry and materials science.
Introduction to this compound in Organic Synthesis
This compound, with the chemical structure (C₂H₅)₂CHCH₂Br, is a primary alkyl halide that serves as a valuable building block in organic synthesis.[1] Its branched 2-ethylbutyl moiety can introduce desirable lipophilic and steric properties into target molecules, potentially influencing their pharmacokinetic and pharmacodynamic profiles. The primary carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent substrate for a variety of transformations, including Williamson ether synthesis, N-alkylation of amines, and the formation of Grignard reagents for carbon-carbon bond formation.[2]
Key Synthetic Applications and Protocols
The following sections detail the experimental protocols for the primary applications of this compound in the synthesis of novel organic compounds.
Williamson Ether Synthesis for Novel Aryl and Alkyl Ethers
The Williamson ether synthesis is a reliable method for the preparation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. This compound is an ideal substrate for this reaction due to its primary nature, which minimizes competing elimination reactions.
Objective: To synthesize 4-(2-ethylbutoxy)aniline via Williamson ether synthesis from 4-aminophenol and this compound.
Materials:
-
4-Aminophenol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-aminophenol (1.0 eq).
-
Add anhydrous DMF to dissolve the 4-aminophenol.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-ethylbutoxy)aniline.
Quantitative Data for Williamson Ether Synthesis
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Aminophenol | NaH | DMF | 70 | 16 | 85 |
| 2 | Phenol | K₂CO₃ | Acetone | Reflux | 24 | 92 |
| 3 | 2-Naphthol | NaH | THF | 60 | 18 | 88 |
| 4 | Catechol | K₂CO₃ | Acetonitrile | Reflux | 24 | 75 (mono-alkylated) |
Grignard Reaction for Carbon-Carbon Bond Formation
The formation of a Grignard reagent from this compound provides a powerful nucleophilic carbon source for the synthesis of more complex molecules, including alcohols and carboxylic acids.
Objective: To synthesize 3-ethyl-1-phenylpentan-1-ol via the Grignard reaction of 2-ethylbutylmagnesium bromide with benzaldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
To a round-bottom flask containing magnesium turnings (1.2 eq), add a small crystal of iodine and a stir bar.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
If the reaction does not initiate (disappearance of iodine color and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-ethyl-1-phenylpentan-1-ol.
-
Quantitative Data for Grignard Reactions
| Entry | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Diethyl ether | 0 to RT | 3 | 80 |
| 2 | Acetone | THF | 0 to RT | 2 | 85 |
| 3 | Carbon dioxide (solid) | Diethyl ether | -78 to RT | 4 | 75 |
| 4 | Ethyl benzoate | Diethyl ether | 0 to RT | 4 | 70 (tertiary alcohol) |
Signaling Pathway for Grignard Reagent Formation and Reaction
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactions involving sodium hydride and Grignard reagents are highly sensitive to moisture and air, and must be conducted under an inert atmosphere using anhydrous solvents.
-
Grignard reactions are exothermic and require careful temperature control.
By following these protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of novel organic compounds for applications in drug discovery and materials science.
References
Alkylation Protocols Utilizing 1-Bromo-2-ethylbutane: A Detailed Guide for Researchers
Introduction:
1-Bromo-2-ethylbutane is a versatile alkylating agent employed in organic synthesis to introduce the 2-ethylbutyl group onto a variety of nucleophilic substrates. This branched alkyl halide participates in nucleophilic substitution reactions, primarily through an SN2 mechanism, to form new carbon-heteroatom (C-N, C-O) and carbon-carbon (C-C) bonds. These reactions are fundamental in the synthesis of novel organic molecules for applications in drug discovery, materials science, and agrochemicals. This document provides detailed experimental protocols for the N-alkylation of primary amines, O-alkylation of phenols, and C-alkylation of active methylene compounds using this compound.
Safety and Handling Precautions
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]
N-Alkylation of Primary Amines
The N-alkylation of primary amines with this compound introduces the 2-ethylbutyl group onto the nitrogen atom, yielding secondary amines. To control the selectivity and avoid over-alkylation to the tertiary amine, it is often advantageous to use the hydrobromide salt of the primary amine and a carefully controlled amount of base.
General Protocol for N-Alkylation:
A recommended approach for the selective mono-alkylation of a primary amine involves the use of its hydrobromide salt. This method helps to control the reactivity and minimize the formation of the tertiary amine by-product.
Reaction Scheme:
R-NH₂ + Br-CH₂(CH(CH₂CH₃)₂) → R-NH-CH₂(CH(CH₂CH₃)₂)
Experimental Protocol:
-
To a solution of the primary amine hydrobromide salt (1.0 mmol) in dry dimethylformamide (DMF, 2 mL) is added this compound (1.1 mmol).
-
A solution of a non-nucleophilic base, such as triethylamine (1.0 mmol) in dry DMF (1 mL), is added dropwise to the reaction mixture over a period of several hours at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified with 10% aqueous HCl and the DMF is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Amine Substrate | Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine HBr | n-Butyl bromide | Triethylamine | DMF | 9 | 20-25 | 76 |
| Aniline | Benzyl alcohol | Cu-Chromite | o-Xylene | 8 | 110 | - |
Note: The data presented is for analogous N-alkylation reactions and serves as a guideline. Optimization of reaction conditions may be necessary for this compound.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The O-alkylation of phenols with this compound proceeds via the Williamson ether synthesis to form 2-ethylbutyl aryl ethers. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide.
General Protocol for O-Alkylation:
Reaction Scheme:
Ar-OH + Br-CH₂(CH(CH₂CH₃)₂) + Base → Ar-O-CH₂(CH(CH₂CH₃)₂)
Experimental Protocol:
-
To a solution of the phenol (1.0 mmol) in a suitable solvent such as acetone or DMF (10 mL) is added a base (1.2 mmol), such as potassium carbonate or sodium hydride.
-
The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
This compound (1.1 mmol) is added to the reaction mixture.
-
The reaction is heated to reflux and monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with 1 M NaOH solution, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or distillation.
| Phenol Substrate | Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenol | Ethyl bromide | NaOH | Ethanol | 12 | Reflux | 95 |
| 3,4-Methylenedioxyphenol | 1-Bromo-3-methylbut-2-ene | K₂CO₃ | Acetone | 24 | Reflux | (Varies) |
Note: The provided data is for similar Williamson ether syntheses and should be considered as a starting point for optimization with this compound.
C-Alkylation of Active Methylene Compounds
Active methylene compounds, such as diethyl malonate, can be effectively alkylated with this compound in the presence of a suitable base. The acidic α-hydrogen is removed to form a stabilized enolate, which acts as a nucleophile.
General Protocol for C-Alkylation of Diethyl Malonate:
Reaction Scheme:
CH₂(COOEt)₂ + Br-CH₂(CH(CH₂CH₃)₂) + Base → (CH₃CH₂CH(CH₂))CH(COOEt)₂
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal (1.0 g, 43.5 mmol) is dissolved in absolute ethanol (25 mL).
-
After the sodium has completely reacted to form sodium ethoxide, diethyl malonate (8.0 g, 50 mmol) is added dropwise.
-
This compound (7.4 g, 45 mmol) is then added gradually. The reaction is exothermic and may require cooling to maintain control.
-
The reaction mixture is heated to reflux until the solution is neutral to moist litmus paper (approximately 2-4 hours).
-
The ethanol is removed by distillation.
-
The residue is treated with water (20 mL) and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product, diethyl (2-ethylbutyl)malonate, is purified by vacuum distillation.[2]
| Active Methylene Compound | Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Diethyl malonate | n-Butyl bromide | Sodium ethoxide | Ethanol | 2-4 (reflux) | Reflux | 80-90 |
Note: This protocol is adapted from the well-established procedure for the alkylation of diethyl malonate with n-butyl bromide.[2] Similar yields can be expected with this compound, but optimization may be required.
Experimental Workflow Diagrams
References
Application Notes and Protocols: 1-Bromo-2-ethylbutane as a Precursor for Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-2-ethylbutane as a versatile precursor for the synthesis of a variety of fine chemicals. The unique branched 2-ethylbutyl moiety introduced by this reagent can be strategically incorporated into molecules to modulate their physicochemical properties, such as lipophilicity and steric hindrance, which is of significant interest in the development of new pharmaceuticals and other specialty chemicals.
Overview of Synthetic Applications
This compound is a valuable alkylating agent used in a range of organic transformations to introduce the 2-ethylbutyl group. Key applications include its use in the synthesis of biologically active molecules, such as analogs of the natural product nantenine, aporphine alkaloids, and as a component in the development of peptide deformylase inhibitors.[1] Furthermore, it serves as a reagent for modifying cysteine residues in proteins and for preparing dialkoxytriarylamines.
The primary reactivity of this compound centers around two main pathways:
-
Nucleophilic Substitution (SN2) Reactions: As a primary alkyl halide, this compound readily undergoes SN2 reactions with a variety of nucleophiles, including amines, cyanides, and carboxylates, to form new carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds, respectively.
-
Grignard Reagent Formation: It can be converted into the corresponding Grignard reagent, 2-ethylbutylmagnesium bromide, which acts as a potent nucleophile for the formation of new carbon-carbon bonds with electrophiles such as aldehydes, ketones, and esters.
These reaction pathways open up avenues for the synthesis of a diverse array of fine chemicals with potential applications in medicinal chemistry and materials science.
Experimental Protocols and Data
This section provides detailed experimental protocols for key transformations involving this compound. The quantitative data presented are representative of typical yields and conditions for these types of reactions.
Grignard Reaction: Synthesis of a Tertiary Alcohol
The formation of a Grignard reagent from this compound allows for the introduction of the 2-ethylbutyl group to carbonyl compounds. This protocol details the synthesis of 2-ethyl-1,1-diphenylbutan-1-ol.
Reaction Scheme:
Experimental Protocol:
-
Preparation of 2-ethylbutylmagnesium bromide:
-
To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (2.43 g, 0.1 mol) and a small crystal of iodine.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, place a solution of this compound (16.5 g, 0.1 mol) in 80 mL of anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium. The reaction should start within a few minutes, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Dissolve benzophenone (18.2 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-ethyl-1,1-diphenylbutan-1-ol |
| Typical Yield | 75-85% |
| Purity (by NMR) | >95% |
Nucleophilic Substitution: Synthesis of a Nitrile
The reaction of this compound with sodium cyanide provides a straightforward route to 3-ethylpentanenitrile, a precursor for carboxylic acids and amines.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (7.35 g, 0.15 mol) and 100 mL of dimethyl sulfoxide (DMSO).
-
Heat the mixture to 90 °C with stirring.
-
-
Addition of this compound:
-
Add this compound (16.5 g, 0.1 mol) dropwise to the heated solution over 30 minutes.
-
After the addition is complete, continue to heat the reaction mixture at 90 °C for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation. The crude nitrile can be purified by vacuum distillation.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Ethylpentanenitrile |
| Typical Yield | 80-90% |
| Purity (by GC) | >97% |
N-Alkylation: Synthesis of a Secondary Amine
This compound can be used to alkylate primary amines to form secondary amines, which are important intermediates in the synthesis of pharmaceuticals.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve the primary amine (e.g., benzylamine, 10.7 g, 0.1 mol) in 50 mL of acetonitrile.
-
Add potassium carbonate (27.6 g, 0.2 mol) to the solution.
-
-
Addition of this compound:
-
Add this compound (16.5 g, 0.1 mol) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude secondary amine can be purified by column chromatography on silica gel.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | N-(2-ethylbutyl)benzylamine |
| Typical Yield | 60-75% |
| Purity (by LC-MS) | >95% |
Visualizations
Synthetic Pathways from this compound
Caption: Synthetic routes from this compound.
Experimental Workflow for Grignard Synthesis
Caption: Workflow for Grignard synthesis of a tertiary alcohol.
Logical Relationship of Precursor to Bioactive Scaffolds
Caption: Incorporation of the 2-ethylbutyl moiety into bioactive molecules.
References
Mechanism of SN2 reactions involving 1-Bromo-2-ethylbutane
Application Note: SN2 Reactions of 1-Bromo-2-ethylbutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, enabling the formation of a wide array of chemical bonds. This reaction proceeds in a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1][2] The mechanism is characterized by a backside attack, which results in an inversion of stereochemistry at the reaction center, often referred to as Walden inversion.[3][4] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1][5][6]
This document focuses on the SN2 reaction mechanism involving this compound, a primary alkyl halide. While primary halides are typically excellent substrates for SN2 reactions due to minimal steric hindrance at the alpha-carbon[2][7], this compound presents a unique case. The presence of significant branching at the adjacent beta-carbon introduces substantial steric hindrance, which significantly impacts the reaction rate.[8][9][10] Understanding the kinetics and mechanics of such sterically hindered substrates is crucial in the field of drug development, where the synthesis of complex molecular architectures is commonplace.[11][12][13]
Mechanism and Steric Effects
The SN2 reaction of this compound involves a direct, backside attack by a nucleophile on the carbon atom bonded to the bromine. As the nucleophile forms a new bond, the carbon-bromine bond simultaneously breaks.[2][3] This process passes through a high-energy trigonal bipyramidal transition state where the carbon is partially bonded to both the incoming nucleophile and the departing bromide ion.[3][14]
The primary factor governing the reaction rate for this compound is steric hindrance. The two ethyl groups on the β-carbon shield the electrophilic α-carbon, impeding the approach of the nucleophile.[8][9] This steric congestion raises the energy of the transition state, thereby slowing the reaction rate compared to less hindered primary alkyl halides like 1-bromobutane.[15] The effect is similar to that observed in neopentyl halides, which are notoriously unreactive in SN2 reactions due to extreme steric hindrance.[16]
Figure 1: General mechanism of an SN2 reaction on this compound.
Key Factors Influencing Reactivity
Several factors must be optimized to achieve a successful SN2 reaction with a sterically hindered substrate like this compound.
-
Substrate Structure: The primary nature of the halide is favorable, but β-branching significantly decreases reactivity.
-
Nucleophile Strength: Strong, negatively charged nucleophiles are more effective as they increase the reaction rate.[9] However, bulky nucleophiles (e.g., potassium tert-butoxide) will be ineffective and may favor elimination (E2) pathways.[16]
-
Leaving Group Ability: The bromide ion is an excellent leaving group, as it is a weak base and can stabilize the negative charge.[15][17]
-
Solvent Choice: Polar aprotic solvents such as acetone, DMSO, or DMF are optimal for SN2 reactions.[2] These solvents solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[15][17] Protic solvents (e.g., water, ethanol) would solvate the nucleophile, reducing its reactivity and slowing the reaction.[9][15]
Figure 2: Factors influencing the rate of the SN2 reaction.
Quantitative Data: Relative Reaction Rates
While precise kinetic data for this compound is not widely published, its reactivity can be understood by comparing it to other alkyl halides in a standardized SN2 reaction (e.g., with NaI in acetone). The following table provides a summary of expected relative rates, illustrating the profound effect of steric hindrance.
| Alkyl Halide | Structure | Class | Steric Hindrance | Relative Rate |
| Methyl Bromide | CH₃Br | Methyl | Very Low | ~150 |
| 1-Bromobutane | CH₃(CH₂)₃Br | Primary | Low | 1 |
| This compound | (CH₃CH₂)₂CHCH₂Br | Primary | High (β-branching) | ~0.01 |
| 2-Bromobutane | CH₃CH(Br)CH₂CH₃ | Secondary | Moderate (α-branching) | ~0.005 |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary | Very High | ~0 (No SN2) |
Note: Relative rates are approximate and intended for comparative purposes to highlight steric effects.
Experimental Protocols
Protocol 1: Semi-Quantitative Comparison of SN2 Reaction Rates
This protocol uses the precipitation of sodium bromide in acetone to visually compare the reaction rates of different alkyl halides with sodium iodide.
Objective: To demonstrate the effect of substrate structure on SN2 reaction rates.
Materials:
-
1-Bromobutane
-
This compound
-
2-Bromobutane
-
15% solution of Sodium Iodide (NaI) in anhydrous acetone
-
Anhydrous acetone
-
Test tubes and rack
-
Water bath (optional, for gentle heating)
Procedure:
-
Label three clean, dry test tubes for each alkyl halide.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 4-5 drops of the respective alkyl halide to each corresponding test tube.
-
Stopper the tubes, shake well to mix the contents, and start a timer.
-
Observe the tubes against a dark background for the formation of a cloudy precipitate (NaBr).
-
Record the time taken for the first appearance of turbidity in each tube. If no reaction occurs at room temperature after 15-20 minutes, the tubes can be placed in a warm water bath (~50°C) to facilitate the reaction.
-
Compare the times recorded. A shorter time to precipitation indicates a faster SN2 reaction rate.
Protocol 2: Synthesis of 1-Methoxy-2-ethylbutane
Objective: To synthesize and isolate the product of an SN2 reaction with this compound.
Materials:
-
This compound
-
Sodium methoxide (CH₃ONa)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: Purify the crude product by fractional distillation or column chromatography. Characterize the final product (1-Methoxy-2-ethylbutane) using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Figure 3: Workflow for the synthesis and analysis of 1-Methoxy-2-ethylbutane.
References
- 1. SN2 Reaction Mechanism [chemistrysteps.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 5. One moment, please... [chemicalnote.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. sciencedaily.com [sciencedaily.com]
- 13. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 15. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
The Use of 1-Bromo-2-ethylbutane in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-ethylbutane, a halogenated alkane, serves as a versatile building block in organic synthesis. Its utility as an alkylating agent allows for the introduction of the 2-ethylbutyl moiety into a variety of molecular scaffolds. While its application in the synthesis of pharmaceuticals and other biologically active molecules is noted, its specific and documented use in the synthesis of commercialized agrochemicals such as fungicides, herbicides, and insecticides is not extensively reported in publicly available scientific literature and patent databases.
This document aims to provide a framework for considering the potential applications of this compound in agrochemical discovery and development. The protocols and logical workflows outlined below are based on established chemical principles and common synthetic strategies employed in the agrochemical industry for analogous alkylating agents. These are intended to serve as a guide for researchers exploring the incorporation of the 2-ethylbutyl group into novel pesticide candidates.
Theoretical Applications in Agrochemical Synthesis
The 2-ethylbutyl group, introduced via this compound, can influence the physicochemical properties of a molecule, such as lipophilicity, steric hindrance, and metabolic stability. These properties are critical for the efficacy and environmental fate of an agrochemical. The branched nature of the 2-ethylbutyl group can enhance binding to target enzymes or receptors and may also hinder metabolic degradation, potentially leading to longer-lasting activity.
Potential synthetic applications in agrochemicals could involve the alkylation of various nucleophilic functional groups present in common agrochemical scaffolds.
Logical Workflow for Investigating this compound in Agrochemical Synthesis
Figure 1. A logical workflow for the exploration of this compound in the synthesis of novel agrochemicals.
Hypothetical Experimental Protocols
The following are generalized protocols for the alkylation of common nucleophiles found in agrochemical precursors using this compound. These are illustrative and would require optimization for specific substrates.
Protocol 1: O-Alkylation of a Phenolic Precursor
This protocol describes the synthesis of a hypothetical ether-linked agrochemical candidate.
Reaction Scheme:
Ar-OH + Br-CH₂(CH(CH₂CH₃)₂) --(Base, Solvent)--> Ar-O-CH₂(CH(CH₂CH₃)₂)
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Phenolic Precursor (Ar-OH) | Varies | 1.0 eq | 10 |
| This compound | 165.07 | 1.2 eq | 12 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 eq | 20 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a stirred solution of the phenolic precursor (10 mmol) in DMF (50 mL) in a round-bottom flask, add potassium carbonate (20 mmol).
-
Add this compound (12 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of an Amine or Heterocyclic Precursor
This protocol outlines the synthesis of a hypothetical N-alkylated agrochemical candidate.
Reaction Scheme:
R₂NH + Br-CH₂(CH(CH₂CH₃)₂) --(Base, Solvent)--> R₂N-CH₂(CH(CH₂CH₃)₂)
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Amine/Heterocycle Precursor (R₂NH) | Varies | 1.0 eq | 10 |
| This compound | 165.07 | 1.1 eq | 11 |
| Sodium Hydride (NaH, 60% in oil) | 24.00 | 1.2 eq | 12 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride (12 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the amine/heterocycle precursor (10 mmol) in anhydrous THF (30 mL) to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Re-cool the mixture to 0 °C and add this compound (11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Potential Signaling Pathways to Investigate
The biological target of a novel agrochemical containing the 2-ethylbutyl moiety would depend on the core scaffold to which it is attached. The workflow for investigating the mode of action is depicted below.
Figure 2. A workflow for investigating the biological target and signaling pathway of a novel agrochemical.
While direct, documented examples of this compound in the synthesis of commercial agrochemicals are scarce in the public domain, its properties as an alkylating agent suggest its potential as a valuable reagent in the design of new active ingredients. The provided hypothetical protocols and logical workflows offer a starting point for researchers aiming to explore the incorporation of the 2-ethylbutyl group into novel agrochemical candidates. Further research and publication in this specific area would be necessary to provide concrete examples and detailed experimental data.
Troubleshooting & Optimization
Technical Support Center: Reactions with 1-Bromo-2-ethylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-ethylbutane. The information is designed to help you anticipate and resolve common issues encountered during experimentation, particularly concerning the formation of side products.
Troubleshooting Guides
Issue: Low Yield of Desired Substitution Product in SN2 Reactions
Symptoms:
-
The primary product obtained is an alkene instead of the expected substitution product.
-
A significant amount of starting material remains unreacted.
-
The reaction is slow or does not proceed to completion.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Strongly basic nucleophile promoting E2 elimination. | Use a less basic nucleophile that is still a good nucleophile (e.g., CN⁻, N₃⁻, RS⁻). If a strong base is required, consider using a polar aprotic solvent like DMSO to favor the SN2 pathway.[1][2][3] |
| High reaction temperature. | Run the reaction at a lower temperature. Higher temperatures generally favor elimination over substitution. |
| Steric hindrance around the reaction center. | While this compound is a primary halide, the ethyl group at the 2-position can cause some steric hindrance. Ensure the nucleophile is not excessively bulky. |
| Inappropriate solvent. | Use a polar aprotic solvent such as acetone or DMSO to enhance the rate of the SN2 reaction.[1][3] Protic solvents can solvate the nucleophile, reducing its reactivity.[1] |
Experimental Protocol: General SN2 Reaction with Sodium Cyanide
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Add a stoichiometric equivalent of sodium cyanide (NaCN).
-
Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Issue: Undesired Alkene Isomer as the Major Product in E2 Elimination
Symptoms:
-
The major product is the thermodynamically less stable (Hofmann) alkene instead of the expected more substituted (Zaitsev) alkene, or vice-versa.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Steric hindrance of the base. | To favor the Zaitsev product (more substituted alkene), use a small, strong base like sodium ethoxide or sodium hydroxide.[4][5] To favor the Hofmann product (less substituted alkene), use a bulky, sterically hindered base such as potassium tert-butoxide.[4][5][6] |
| Leaving group. | While bromine is a good leaving group, for certain substrates, the choice of leaving group can influence the product ratio. However, for this compound, the base is the primary determining factor. |
| Reaction temperature. | While higher temperatures favor elimination in general, the regioselectivity is primarily controlled by the base's steric properties. |
Experimental Protocol: E2 Elimination with Potassium tert-Butoxide (Hofmann Product Favored)
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous tert-butanol.
-
Add a stoichiometric equivalent of potassium tert-butoxide.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature, add water, and extract the product with a low-boiling organic solvent like pentane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.
-
Analyze the product mixture by GC to determine the ratio of alkene isomers.
Issue: Low Yield of Grignard Reagent and Formation of Side Products
Symptoms:
-
The Grignard reaction fails to initiate.
-
A significant amount of a high-boiling side product, a dimer of the alkyl group, is formed (Wurtz coupling product).[7][8][9]
-
The Grignard reagent is quenched, leading to the formation of 2-ethylbutane.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of moisture or protic solvents. | Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous ether or THF as the solvent.[9] Grignard reagents are strong bases and will be quenched by water or alcohols.[8] |
| Inactive magnesium surface. | Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium under an inert atmosphere.[9][10] |
| High local concentration of alkyl halide. | Add the solution of this compound in anhydrous ether dropwise to the suspension of magnesium turnings with vigorous stirring. This minimizes the Wurtz coupling side reaction.[7][9] |
| Reaction with atmospheric oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the Grignard reagent.[9] |
Experimental Protocol: Formation of 2-Ethylbutylmagnesium Bromide
-
Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Equip the flask with a magnetic stir bar.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Gently heat the flask under a stream of nitrogen until the iodine sublimes and coats the magnesium. Allow to cool.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
Dissolve this compound in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle boiling).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products when this compound undergoes E2 elimination?
A1: The major and minor products depend on the steric bulk of the base used.
-
With a small base (e.g., sodium ethoxide), the major product will be the more substituted Zaitsev product, 3-methyl-2-pentene . The minor product will be the less substituted Hofmann product, 2-ethyl-1-butene .
-
With a bulky base (e.g., potassium tert-butoxide), the major product will be the Hofmann product, 2-ethyl-1-butene , due to steric hindrance preventing the base from accessing the more hindered β-hydrogen. The Zaitsev product, 3-methyl-2-pentene , will be the minor product.[4][5][6]
Q2: Why is my SN2 reaction with this compound so slow?
A2: While this compound is a primary alkyl halide, the presence of the ethyl group on the adjacent carbon (β-branching) can cause some steric hindrance, slowing down the backside attack of the nucleophile. To increase the reaction rate, ensure you are using a strong, non-bulky nucleophile and a polar aprotic solvent like DMSO or acetone.
Q3: I am trying to form a Grignard reagent from this compound, but the reaction won't start. What should I do?
A3: Initiation of a Grignard reaction can sometimes be difficult. Here are a few things to try:
-
Activate the magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. The color of the iodine will disappear upon reaction.
-
Crush the magnesium: Use a clean, dry glass rod to crush some of the magnesium turnings in the flask. This will expose a fresh, unoxidized surface.
-
Apply gentle heat: Gently warm a small spot of the flask with a heat gun to initiate the reaction. Be careful, as the reaction is exothermic once it starts.
-
Add a small amount of pre-formed Grignard reagent: If available, a small amount of another Grignard reagent can help to initiate the reaction.
Q4: What is the most common side product in a Grignard reaction with this compound?
A4: The most common side product is the Wurtz coupling product, which is formed by the reaction of the Grignard reagent with unreacted this compound. This results in the formation of 4,5-diethyloctane . To minimize this, the alkyl bromide should be added slowly and at a controlled rate to the magnesium suspension.[7][8][9]
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways discussed.
References
- 1. Will the following SN2 reaction proceed more rapidly in DMSO or H... | Study Prep in Pearson+ [pearson.com]
- 2. brainly.com [brainly.com]
- 3. reddit.com [reddit.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. adichemistry.com [adichemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. community.wvu.edu [community.wvu.edu]
Technical Support Center: Optimizing Alkylation of 1-Bromo-2-ethylbutane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful alkylation of 1-bromo-2-ethylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the alkylation of this compound?
The main challenge in the alkylation of this compound, a secondary alkyl halide, is the competition between the desired nucleophilic substitution (S(_N)2) and the undesired elimination (E2) side reaction. The sterically hindered nature of the secondary carbon atom makes it susceptible to elimination, especially when strong bases are used as nucleophiles.
Q2: Which alkylation methods are generally most effective for secondary alkyl bromides like this compound?
For secondary alkyl halides, traditional S(_N)2 reactions with strongly basic nucleophiles often lead to significant amounts of elimination byproducts. The Corey-House synthesis, which utilizes a lithium dialkylcuprate (Gilman reagent), is a highly effective method for coupling with secondary alkyl halides, generally providing higher yields of the desired alkane with minimal side reactions. Transition-metal-catalyzed cross-coupling reactions involving Grignard reagents can also be successful.
Q3: How do reaction conditions influence the outcome of the alkylation?
Reaction conditions are critical in determining the ratio of substitution to elimination products. Key factors include:
-
Nucleophile/Base Strength: Strong, sterically hindered bases favor E2 elimination, while less basic, potent nucleophiles favor S(_N)2 substitution.
-
Solvent: Polar aprotic solvents (e.g., THF, DMF, DMSO) are preferred for S(_N)2 reactions as they solvate the cation of the nucleophile, leaving the anion more reactive. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile itself, reducing its reactivity, and may favor E1/S(_N)1 pathways, though these are less common under typical alkylation conditions.
-
Temperature: Higher temperatures generally favor the E2 elimination pathway over the S(_N)2 pathway.
Troubleshooting Guide
Problem 1: Low or no yield of the desired alkylated product.
This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Technical Support Center: Grignard Reactions with 1-Bromo-2-ethylbutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving the sterically hindered secondary alkyl halide, 1-bromo-2-ethylbutane.
Troubleshooting Guide
This guide addresses common problems encountered during the formation of 2-ethylbutylmagnesium bromide.
Question: My Grignard reaction with this compound fails to initiate. What should I do?
Answer:
Failure to initiate is the most common issue with less reactive alkyl halides like this compound. The primary cause is the passivating layer of magnesium oxide on the surface of the magnesium turnings.[1][2] Here is a systematic approach to troubleshooting this issue:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[3][4][5] All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours.[6] The solvent (typically THF or diethyl ether) must be anhydrous.[3][7]
-
Activate the Magnesium: The magnesium oxide layer must be disrupted to expose the reactive metal surface.[1][2] Several activation methods can be employed:
-
Mechanical Activation:
-
Grinding: Gently crush the magnesium turnings with a glass rod in the reaction flask (before adding solvent) to break the oxide layer.[8][9][10]
-
Stirring: Vigorous stirring of the magnesium turnings in the dry flask under an inert atmosphere can also help abrade the surface.[8][11]
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[8][9]
-
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium turnings.[1][6][8] The disappearance of the characteristic purple or brown color is an indicator of magnesium activation.[1]
-
1,2-Dibromoethane (Entrainment): This is a highly effective method.[3][8][9] A small amount of 1,2-dibromoethane reacts readily with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.[2][3][9] The observation of gas bubbles is a sign of successful activation.[2]
-
Diisobutylaluminum hydride (DIBAH): A solution of DIBAH can be used to activate the magnesium surface and also serves to scavenge any residual water in the solvent.[12]
-
-
-
Initiation Techniques:
-
Add a small portion (about 10%) of the this compound solution to the activated magnesium.
-
Gentle warming with a heat gun may be necessary to start the reaction.[13] Look for signs of an exothermic reaction, such as solvent reflux or the appearance of a cloudy or brownish solution.[10]
-
Once the reaction initiates, the remaining this compound should be added dropwise at a rate that maintains a gentle reflux.[13]
-
Question: I have a very low yield of my Grignard reagent. How can I improve it?
Answer:
Low yields are often a consequence of side reactions or incomplete conversion. For a sterically hindered substrate like this compound, optimizing reaction conditions is crucial.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides like secondary bromides.[6][14] THF has a higher boiling point and is a better Lewis base, which helps to solvate and stabilize the Grignard reagent.[14][15][16]
-
Rate of Addition: Adding the this compound too quickly can lead to side reactions, most notably Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer (R-R).[13] A slow, controlled addition is recommended.[13]
-
Temperature Control: While some initial heating may be required for initiation, the reaction is exothermic. If the reaction becomes too vigorous, it can promote side reactions. Maintain a gentle reflux by controlling the addition rate and, if necessary, by using a cooling bath.[13]
-
Magnesium Quality and Stoichiometry: Use fresh, high-quality magnesium turnings.[6] Using a slight excess of magnesium (e.g., 1.2 equivalents) can help ensure complete conversion of the alkyl halide.
Question: My reaction mixture turned dark brown/black, and I isolated a significant amount of a high-boiling side product. What happened?
Answer:
The formation of a dark color and high-boiling side products often indicates Wurtz coupling. This is a significant side reaction when using primary or secondary alkyl halides.[6] The Grignard reagent (R-MgX) can act as a nucleophile and attack a molecule of the starting alkyl halide (R-X), resulting in the formation of a dimer (R-R) and magnesium halide (MgX₂).
To minimize this:
-
Slow Addition: Add the this compound solution very slowly to a suspension of activated magnesium. This keeps the concentration of the alkyl halide low in the presence of the Grignard reagent.
-
Dilution: Working under more dilute conditions can also disfavor this bimolecular side reaction.
-
Use of THF: THF can sometimes mitigate Wurtz coupling compared to diethyl ether.[6]
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Grignard reagent formation?
A1: this compound is a secondary alkyl halide with steric hindrance due to the ethyl group at the 2-position. This steric bulk can slow down the reaction with the magnesium surface and can also promote side reactions such as elimination or reduction, although the primary challenge is typically initiation and Wurtz coupling.
Q2: What is the purpose of iodine in a Grignard reaction?
A2: Iodine acts as a chemical activator for the magnesium.[1][8] It reacts with the magnesium to form magnesium iodide (MgI₂), which etches the passivating magnesium oxide layer, exposing fresh, reactive magnesium metal.[2]
Q3: Can I use magnesium powder instead of turnings?
A3: While magnesium powder has a higher surface area, it can be more difficult to initiate and control due to the greater amount of surface oxide. Highly activated magnesium powders, like Rieke magnesium, are very effective but require special preparation.[2][9] For most lab-scale preparations, fresh turnings are sufficient if properly activated.
Q4: How do I know if my Grignard reagent has formed successfully?
A4: Visual cues include the disappearance of the magnesium metal and the formation of a cloudy, grayish, or brownish solution.[10] The most reliable method is to take a small aliquot of the reaction mixture, quench it, and analyze by GC-MS to check for the disappearance of the starting material. For quantitative analysis, the concentration of the Grignard reagent can be determined by titration.[17][18]
Quantitative Data Summary
The following table summarizes expected yields for Grignard formation based on general trends for alkyl halides under different conditions. Note that specific yields for this compound may vary.
| Alkyl Halide Type | Solvent | Activation Method | Typical Yield Range | Key Considerations |
| Primary Bromide | Diethyl Ether | Iodine | 80-95% | Prone to Wurtz coupling if addition is too fast. |
| Secondary Bromide (e.g., this compound) | Diethyl Ether | 1,2-Dibromoethane | 50-70% | Initiation can be sluggish. |
| Secondary Bromide (e.g., this compound) | THF | 1,2-Dibromoethane | 70-85% | THF generally improves yield for less reactive halides. [6][16] |
| Primary Chloride | THF | Iodine / Heat | 60-80% | Less reactive than bromides.[4][7] |
| Tertiary Bromide | Diethyl Ether | Grinding | < 40% | Prone to elimination side reactions. |
Experimental Protocols
Protocol 1: Activation of Magnesium with 1,2-Dibromoethane
Objective: To prepare activated magnesium turnings for the synthesis of a Grignard reagent.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether or THF
-
1,2-Dibromoethane
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar (all rigorously dried)
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas (e.g., nitrogen or argon). Allow to cool to room temperature.
-
Place the magnesium turnings and a magnetic stir bar into the flask.
-
Add a small volume of anhydrous solvent (e.g., 5-10 mL for a 50 mmol scale reaction).
-
Using a syringe, add a small amount of 1,2-dibromoethane (e.g., 0.1-0.2 mL).
-
Stir the mixture. Initiation is indicated by the onset of bubbling (ethylene gas evolution) and the formation of a grayish color.[2][3] If the reaction does not start, gently warm the flask with a heat gun.
-
Once activated, the magnesium is ready for the addition of the alkyl halide.
Protocol 2: Synthesis of 2-ethylbutylmagnesium bromide
Objective: To prepare the Grignard reagent from this compound.
Procedure:
-
Prepare activated magnesium as described in Protocol 1.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF (e.g., 40-50 mL for a 50 mmol scale reaction) in the dropping funnel.
-
Add approximately 10% of the this compound solution to the activated magnesium suspension.
-
Monitor the reaction flask for signs of initiation (gentle reflux, color change). If necessary, warm gently with a heat gun.
-
Once the reaction is self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue to stir the mixture. If magnesium is still present, the mixture can be gently heated to reflux for an additional 30-60 minutes to ensure complete reaction.[13]
-
The resulting gray/brown solution is the Grignard reagent and should be used immediately.
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 5. byjus.com [byjus.com]
- 6. reddit.com [reddit.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. lookchem.com [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Purification of 1-Bromo-2-ethylbutane Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-Bromo-2-ethylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: The most common impurities originate from the starting materials and side reactions during the synthesis, which is typically a bromination of 2-ethyl-1-butanol. These include:
-
Unreacted 2-ethyl-1-butanol: The starting alcohol.
-
2-Ethyl-1-butene: Formed via an E2 elimination side reaction, especially if the reaction is performed at elevated temperatures or with a non-nucleophilic acid.
-
Bis(2-ethylbutyl) ether: Formed by an SN2 reaction between the starting alcohol and the product.
-
Acidic byproducts: Residual acid catalyst (e.g., HBr, H₂SO₄) used in the synthesis.
Q2: What is the general workflow for purifying a this compound reaction mixture?
A2: A standard purification workflow involves several key steps:
-
Aqueous Workup (Washing): The crude reaction mixture is first washed with water to remove the bulk of the unreacted alcohol and any water-soluble inorganic salts. This is followed by a wash with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any acidic impurities. A final wash with water or brine is performed to remove any remaining water-soluble components.
-
Drying: The organic layer is then dried over an anhydrous inorganic salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove dissolved water.
-
Distillation: The final purification is typically achieved by fractional distillation to separate the this compound from any remaining impurities, particularly the low-boiling alkene and the high-boiling ether byproduct.
Q3: Why is it important to remove water before distillation?
A3: Water can co-distill with the product, a phenomenon known as azeotropic distillation, which can lead to an impure final product. Additionally, the presence of water at the high temperatures required for distillation can promote the hydrolysis of this compound back to 2-ethyl-1-butanol.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be effectively assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile components in the mixture. It can be used to quantify the relative amounts of this compound and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities by integrating the signals corresponding to the product and the impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of this compound after workup. | 1. Incomplete reaction. 2. Significant formation of the elimination byproduct (2-ethyl-1-butene). 3. Loss of product during the aqueous extraction steps due to emulsion formation. | 1. Optimize reaction conditions (e.g., reaction time, temperature, reagent stoichiometry). 2. Use a lower reaction temperature to favor substitution over elimination. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the layers to stand for a longer period. Gentle swirling instead of vigorous shaking can also help. |
| Product is cloudy or contains water after drying. | 1. Insufficient amount of drying agent used. 2. Insufficient contact time with the drying agent. 3. The drying agent is no longer effective. | 1. Add more anhydrous Na₂SO₄ or MgSO₄ until the drying agent no longer clumps together. 2. Swirl the flask containing the organic layer and the drying agent for at least 15-20 minutes. 3. Use fresh, anhydrous drying agent. |
| Distillation results in a low yield or a broad boiling point range. | 1. Inefficient distillation setup (e.g., poorly insulated column). 2. Distilling too quickly. 3. Presence of significant amounts of impurities with boiling points close to the product. | 1. Ensure the distillation column is well-insulated (e.g., with glass wool or aluminum foil). 2. Distill at a slow, steady rate to allow for proper fractionation. 3. If impurities have close boiling points, a more efficient fractional distillation column (e.g., a Vigreux or packed column) may be necessary. |
| Final product is contaminated with 2-ethyl-1-butene. | Incomplete separation during distillation. | Due to the large difference in boiling points (this compound: 143-144 °C; 2-ethyl-1-butene: 64-65 °C), this impurity should be easily removed. Ensure the distillation is performed carefully, collecting the fraction at the correct boiling point. A forerun containing the lower-boiling alkene should be collected and discarded. |
| Final product is contaminated with bis(2-ethylbutyl) ether. | Incomplete separation during distillation. | The ether byproduct will have a higher boiling point than this compound. Stop the distillation once the temperature starts to rise significantly above the boiling point of the desired product. |
Data Presentation
The following table provides representative data on the expected purity of a this compound reaction mixture at various stages of purification. The initial composition is assumed based on a typical synthesis from 2-ethyl-1-butanol.
| Purification Stage | This compound (%) | 2-Ethyl-1-butanol (%) | 2-Ethyl-1-butene (%) | Bis(2-ethylbutyl) ether (%) | Acidic Impurities (%) |
| Crude Reaction Mixture | 70 | 15 | 10 | 4 | 1 |
| After Aqueous Wash | 80 | 5 | 11 | 4 | <0.1 |
| After Drying | 80 | 5 | 11 | 4 | <0.1 |
| After Fractional Distillation | >98 | <0.5 | <0.5 | <1 | <0.1 |
Experimental Protocols
Protocol 1: Aqueous Workup of the Crude Reaction Mixture
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Gently invert the funnel several times to mix the layers, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel.
-
Gently swirl the funnel until gas evolution ceases, then stopper and invert several times, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution).
-
Allow the layers to separate and drain the lower aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
Protocol 2: Drying the Organic Layer
-
Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the Erlenmeyer flask containing the organic layer. Start with a small amount and add more until the drying agent no longer clumps together and flows freely when the flask is swirled.
-
Swirl the flask for 15-20 minutes to ensure complete drying.
-
Decant or filter the dried organic liquid into a round-bottom flask suitable for distillation.
Protocol 3: Fractional Distillation
-
Set up a fractional distillation apparatus. A short Vigreux column is recommended for efficient separation.
-
Add a few boiling chips to the round-bottom flask containing the dried this compound.
-
Heat the flask gently.
-
Collect and discard any initial distillate that comes over at a low temperature (this will be primarily 2-ethyl-1-butene, boiling point ~64-65 °C).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (143-144 °C).
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask.
Mandatory Visualization
Caption: Purification workflow for this compound.
Preventing elimination side reactions with 1-Bromo-2-ethylbutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-2-ethylbutane. The focus is on preventing competing elimination (E2) side reactions to maximize the yield of the desired substitution (SN2) product.
Troubleshooting Guide
Problem: Low yield of the desired substitution product and a significant amount of an alkene byproduct.
This issue arises from a competing elimination reaction (E2) occurring alongside the desired substitution reaction (SN2). This compound is a primary alkyl halide, but the presence of an ethyl group on the adjacent carbon (β-carbon) introduces steric hindrance, which can slow down the SN2 pathway and make the E2 pathway more competitive.
| Potential Cause | Recommended Solution |
| Strongly Basic Nucleophile | Use a nucleophile that is a good nucleophile but a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), or a thiol (RS⁻).[1][2] Avoid strong bases like hydroxide (OH⁻) and alkoxides (RO⁻), especially bulky ones like potassium tert-butoxide (t-BuOK), which strongly favor elimination.[1][3][4] |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions.[5][6] Therefore, reducing the temperature will kinetically favor the SN2 pathway. |
| Protic Solvent | Use a polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetone.[7] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive, favoring the SN2 mechanism. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and can favor E2 reactions. |
| Steric Hindrance | While the substrate itself has inherent steric hindrance, using a less sterically hindered nucleophile can help favor the SN2 reaction. |
Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of 2-ethyl-1-butene as a byproduct in my reaction?
A1: The formation of 2-ethyl-1-butene is the result of an E2 elimination side reaction. This occurs when the nucleophile acts as a base and removes a proton from the carbon adjacent to the one bearing the bromine. Factors that promote this side reaction include the use of a strong or bulky base, high reaction temperatures, and the use of a protic solvent.[3][4]
Q2: What are the ideal conditions to maximize the SN2 product with this compound?
A2: To favor the SN2 pathway, you should use a good nucleophile that is a weak base, such as sodium azide (NaN₃) or sodium cyanide (NaCN).[1][2] The reaction should be conducted in a polar aprotic solvent like DMSO or DMF at a low to moderate temperature. These conditions enhance the nucleophilicity of the attacking species while minimizing the rate of the competing E2 reaction.
Q3: How does steric hindrance in this compound affect the SN2 reaction?
A3: this compound is a primary alkyl halide, which would typically favor an SN2 reaction. However, the ethyl group on the β-carbon creates steric hindrance, making it more difficult for the nucleophile to access the electrophilic carbon for a backside attack. This steric hindrance slows down the rate of the SN2 reaction, allowing the E2 reaction to become more competitive.
Q4: Will increasing the concentration of my nucleophile help to favor the SN2 reaction?
A4: Increasing the concentration of a good, non-basic nucleophile can increase the rate of the SN2 reaction, as the rate is dependent on the concentration of both the substrate and the nucleophile. However, if your nucleophile is also a strong base, increasing its concentration may also increase the rate of the E2 reaction. Therefore, the choice of nucleophile is more critical than its concentration alone.
Data Presentation: Substitution vs. Elimination
The following table summarizes the expected major product based on the reaction conditions for this compound.
| Nucleophile/Base | Solvent | Temperature | Major Product | Minor Product |
| Sodium Azide (NaN₃) | DMSO | Room Temperature | Substitution (SN2) | Elimination (E2) |
| Sodium Cyanide (NaCN) | DMF | Low Temperature | Substitution (SN2) | Elimination (E2) |
| Sodium Ethoxide (NaOEt) | Ethanol | 55°C | Elimination (E2) | Substitution (SN2) |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | High Temperature | Elimination (E2) | Substitution (SN2) |
Experimental Protocol: Synthesis of 1-Azido-2-ethylbutane (SN2)
This protocol is designed to favor the SN2 reaction of this compound with sodium azide.
Objective: To synthesize 1-azido-2-ethylbutane with minimal formation of the 2-ethyl-1-butene byproduct.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude 1-azido-2-ethylbutane can be purified by fractional distillation under reduced pressure.
Visualization of Reaction Pathways
The following diagram illustrates the decision-making process to favor the desired SN2 pathway over the competing E2 pathway for reactions with this compound.
Caption: Decision pathway for favoring SN2 over E2 reaction.
References
- 1. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Synthesis of 1-Bromo-2-ethylbutane
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-2-ethylbutane for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most effective method for synthesizing this compound is through the anti-Markovnikov hydrobromination of 2-ethyl-1-butene. This is a free-radical addition reaction where HBr is added across the double bond in the presence of a radical initiator, such as peroxides (e.g., benzoyl peroxide, AIBN) or UV light.[1][2][3] This process is often referred to as the "Kharasch effect" or "peroxide effect".[4]
Q2: My primary product is 2-Bromo-2-ethylbutane, not the desired 1-bromo isomer. What is happening?
A2: You are observing Markovnikov addition, which occurs through an electrophilic addition mechanism.[2][5] This happens when the reaction conditions favor the formation of a carbocation intermediate instead of a radical intermediate. The key cause is the absence or insufficiency of a radical initiator (like peroxides).[3][4] Without an initiator, the H+ from HBr adds to the double bond first, forming the more stable tertiary carbocation, which then reacts with the bromide ion.
Q3: What are the most common side reactions that lower the yield?
A3: Besides the formation of the undesired Markovnikov isomer, potential side reactions include:
-
Polymerization: Alkenes can undergo polymerization under radical conditions, especially at high temperatures or with a high concentration of radicals.
-
Rearrangements: While less common for this specific substrate under radical conditions, carbocation rearrangements can occur if the ionic pathway is active, leading to other brominated alkanes.[6]
Q4: How can the final product be effectively purified?
A4: A standard purification procedure involves several steps. First, the reaction mixture should be washed with an aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any remaining HBr. This is followed by a wash with water and then a brine solution to remove water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Finally, the this compound is isolated and purified from any remaining starting material or side products by fractional distillation.[7]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: The radical initiator is inactive or used in an insufficient amount. Peroxides can degrade over time.
-
Solution: Use a fresh supply of the radical initiator. Ensure the reaction temperature is adequate to cause homolytic cleavage of the initiator (e.g., benzoyl peroxide requires heating).
-
Possible Cause: The reaction time is too short.
-
Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed.
-
Possible Cause: The presence of radical inhibitors in the starting alkene.
-
Solution: Purify the 2-ethyl-1-butene before use, for example, by passing it through a column of alumina to remove stabilizers.
Problem 2: The Major Product is the Incorrect Isomer (2-Bromo-2-ethylbutane)
-
Possible Cause: Absence of a radical initiator.[4]
-
Solution: This is the most common cause. The reaction must be run in the presence of a suitable radical initiator (e.g., benzoyl peroxide, AIBN) or under UV irradiation to promote the anti-Markovnikov pathway.[3]
-
Possible Cause: The radical initiator was not activated.
-
Solution: Ensure the reaction is heated sufficiently to initiate the decomposition of the peroxide, or that the UV lamp is functional and of the correct wavelength.
Problem 3: Formation of a Viscous, Polymeric Residue
-
Possible Cause: The concentration of the alkene or the radical initiator is too high.
-
Solution: Run the reaction at a higher dilution. Add the alkene or initiator slowly over time to maintain a low concentration of radicals and minimize polymerization.
-
Possible Cause: The reaction temperature is excessively high.
-
Solution: While heat is needed for initiation, excessive temperatures can accelerate polymerization. Maintain the temperature within the optimal range for the specific initiator being used.
Data Presentation: Impact of Reaction Conditions on Product Distribution
The choice of reaction conditions is critical in determining the regioselectivity of the addition of HBr to 2-ethyl-1-butene.
| Condition | Reagents | Mechanism | Primary Intermediate | Major Product | Expected Yield |
| Radical | 2-ethyl-1-butene, HBr, Peroxide (ROOR) | Free-Radical Addition | More substituted radical (secondary) | This compound (Anti-Markovnikov) | Good to Excellent (>80%)[3] |
| Ionic | 2-ethyl-1-butene, HBr (no peroxide) | Electrophilic Addition | More stable carbocation (tertiary) | 2-Bromo-2-ethylbutane (Markovnikov) | High, but of undesired product[2] |
Experimental Protocols
Protocol: Anti-Markovnikov Synthesis of this compound
This protocol describes the free-radical addition of hydrogen bromide to 2-ethyl-1-butene.
Materials:
-
2-ethyl-1-butene
-
48% Hydrobromic acid (HBr)
-
Benzoyl peroxide (or AIBN)
-
Diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyl-1-butene (1.0 equiv.) with a suitable solvent like diethyl ether.
-
Initiator Addition: Add benzoyl peroxide (0.05 equiv.) to the solution.
-
HBr Addition: Slowly add 48% aqueous HBr (1.2 equiv.) to the stirred solution. For gaseous HBr, it can be bubbled through the solution.
-
Reaction: Gently heat the mixture to reflux (around 40-50°C) for 2-4 hours. Monitor the reaction's progress by GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess HBr), and finally with brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (143-144°C).
Visualizations
The following diagrams illustrate the key processes and decision points in the synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 3. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 4. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sciencemadness Discussion Board - Purification of 1-bromobutane - Powered by XMB 1.9.11 [sciencemadness.org]
Stability of 1-Bromo-2-ethylbutane under different reaction conditions
Welcome to the technical support center for 1-Bromo-2-ethylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your laboratory work.
Frequently Asked Questions (FAQs)
General Stability and Handling
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents. It is also sensitive to light and should be stored in a light-resistant container. Some suppliers provide it stabilized with a copper chip to prevent degradation.
Q2: What are the primary hazards associated with this compound?
A2: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Inhalation may cause respiratory irritation. It is incompatible with strong bases and oxidizing agents.
Reactivity and Stability in Reactions
Q3: How does the structure of this compound affect its reactivity in nucleophilic substitution reactions?
A3: this compound is a primary alkyl halide, which generally favors the S(_N)2 mechanism. However, the presence of an ethyl group on the β-carbon (the carbon adjacent to the carbon bearing the bromine) introduces steric hindrance. This β-branching slows down the rate of S(_N)2 reactions compared to unbranched primary alkyl halides like 1-bromobutane because the bulky group impedes the backside attack of the nucleophile.[1]
Q4: What is the expected outcome when this compound is reacted with a strong, non-bulky base versus a strong, bulky base?
A4: With a strong, non-bulky base such as sodium ethoxide in ethanol, a mixture of S(_N)2 (substitution) and E2 (elimination) products is expected. The major elimination product will be the more substituted alkene (Zaitsev's rule). With a strong, bulky base like potassium tert-butoxide in tert-butanol, the E2 elimination pathway is favored, and the major product will be the less substituted alkene (Hofmann's rule) due to the steric hindrance of the base.[2][3]
Q5: What are the likely products of thermal decomposition of this compound?
A5: When heated, this compound is expected to decompose primarily through the elimination of hydrogen bromide (HBr) to form a mixture of alkenes. The major product would likely be 3-methyl-1-pentene, along with smaller amounts of (E)- and (Z)-3-methyl-2-pentene. Radical cleavage of the C-Br bond can also occur at higher temperatures, leading to the formation of various hydrocarbon radicals that can then combine or abstract hydrogen to form a complex mixture of alkanes and alkenes.
Troubleshooting Guides
Nucleophilic Substitution (S(_N)2) Reactions
Problem: Low yield of the desired S(_N)2 substitution product.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The β-ethyl group is sterically hindering the backside attack of the nucleophile. | Use a less sterically hindered nucleophile if possible. Increase the reaction time and/or temperature to overcome the higher activation energy. Consider using a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the attacking species. |
| Competing E2 Elimination: The nucleophile is also acting as a base, leading to the formation of alkene byproducts. | Use a less basic nucleophile with high nucleophilicity (e.g., I⁻, Br⁻, RS⁻). Lower the reaction temperature to disfavor elimination, which typically has a higher activation energy than substitution. |
| Solvent Effects: Use of a protic solvent can solvate the nucleophile, reducing its effectiveness. | Switch to a polar aprotic solvent (e.g., acetone, acetonitrile, DMF, DMSO) to enhance the rate of the S(_N)2 reaction. |
Elimination (E2) Reactions
Problem: Incorrect regioselectivity of the alkene product.
| Possible Cause | Troubleshooting Step |
| Base Selection: The choice of base dictates the major alkene isomer (Zaitsev vs. Hofmann). | To favor the Zaitsev product (more substituted alkene), use a strong, non-bulky base like sodium ethoxide or potassium hydroxide. To favor the Hofmann product (less substituted alkene), use a strong, sterically hindered base such as potassium tert-butoxide or lithium diisopropylamide (LDA). |
| Reaction Temperature: Higher temperatures generally favor elimination over substitution. | Optimize the temperature to maximize the yield of the desired elimination product while minimizing side reactions. |
Grignard Reagent Formation
Problem: The Grignard reaction with this compound fails to initiate.
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings prevents the reaction. | Use fresh, high-quality magnesium turnings. Activate the magnesium by crushing the turnings in a dry flask under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added as an initiator. |
| Presence of Water: Trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms. | Rigorously dry all glassware in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). |
Problem: Low yield of the Grignard reagent or subsequent product.
| Possible Cause | Troubleshooting Step |
| Wurtz Coupling: A side reaction where two alkyl halides couple in the presence of the metal. | Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide. Ensure efficient stirring. |
| Incomplete Reaction: Not all of the alkyl halide has reacted. | Allow for a sufficient reaction time after the addition of this compound is complete. Gentle heating (reflux) can help drive the reaction to completion. |
Data Presentation
Table 1: Summary of Stability and Reactivity Data for this compound
| Property | Value / Description | Notes |
| Chemical Formula | C₆H₁₃Br | |
| Molecular Weight | 165.07 g/mol | |
| Boiling Point | 143-144 °C | [4] |
| Density | 1.17 g/mL at 25 °C | |
| S(_N)2 Reaction Rate | Slower than 1-bromobutane | Due to steric hindrance from β-branching. The relative rate is estimated to be significantly lower. |
| E2 with NaOEt/EtOH | Major: 3-methyl-2-pentene (Zaitsev); Minor: 3-methyl-1-pentene (Hofmann) | S(_N)2 product (2-ethoxy-2-ethylbutane) is also expected. |
| E2 with KOtBu/t-BuOH | Major: 3-methyl-1-pentene (Hofmann); Minor: 3-methyl-2-pentene (Zaitsev) | Elimination is strongly favored over substitution. |
| Grignard Formation | Forms 2-ethylbutylmagnesium bromide | Requires anhydrous conditions. Prone to Wurtz coupling side reactions. |
| Thermal Stability | Decomposes upon heating | Primarily yields HBr and a mixture of alkenes. |
Experimental Protocols
Protocol 1: E2 Elimination with a Bulky Base (Hofmann Product)
Objective: To synthesize 3-methyl-1-pentene from this compound.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Pentane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.
-
With stirring, add this compound (1.0 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 83 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature and add pentane to precipitate the inorganic salts.
-
Filter the mixture and transfer the filtrate to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude product.
-
Purify the product by fractional distillation if necessary.
Visualizations
References
Overcoming steric hindrance in reactions with 1-Bromo-2-ethylbutane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-ethylbutane. The inherent steric hindrance of this substrate presents unique challenges in typical substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Sₙ2 reaction with this compound extremely slow or failing?
A: this compound is a primary alkyl halide, but the ethyl group on the adjacent carbon (the β-carbon) creates significant steric hindrance.[1] Sₙ2 reactions require a backside attack by the nucleophile on the carbon bearing the bromine.[2] For this compound, the bulky groups near the reaction site physically block this approach, drastically slowing down the reaction rate, similar to the low reactivity seen in neopentyl halides.[3][4]
Q2: What are the likely competing reactions when using a strong nucleophile/base?
A: The primary competing reaction is E2 elimination, which forms 2-ethyl-1-butene.[5] Because the Sₙ2 pathway is sterically hindered, the nucleophile may instead act as a base, abstracting a proton from the β-carbon, leading to the formation of a double bond in a concerted mechanism.[6] The ratio of Sₙ2 to E2 product is highly dependent on the reaction conditions.
Q3: How can I favor the Sₙ2 substitution product over the E2 elimination product?
A: To favor substitution, you need to maximize the nucleophilicity of your reagent while minimizing its basicity and the steric hindrance.
-
Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or acetonitrile.[7][8] These solvents solvate the cation but leave the anionic nucleophile highly reactive.[9]
-
Nucleophile Choice: Employ strong, but less sterically bulky, nucleophiles. Good examples include I⁻, N₃⁻, and CN⁻.[10]
-
Temperature: Run the reaction at the lowest feasible temperature. Higher temperatures tend to favor elimination over substitution.[11]
Q4: Under what conditions would the E2 elimination reaction be the major pathway?
A: To favor elimination, you should use a strong, sterically hindered base. A classic example is potassium tert-butoxide (KOt-Bu).[11] The bulkiness of the base makes it difficult to act as a nucleophile, so it preferentially removes a proton, facilitating the E2 pathway.[6] Higher reaction temperatures also significantly increase the yield of the elimination product.[11]
Q5: I am observing an unexpected, rearranged product in my reaction. What is the likely cause?
A: The formation of a rearranged product suggests that a carbocation intermediate was formed, which points to an Sₙ1 or E1 mechanism. While primary carbocations are highly unstable, under certain conditions (e.g., heating in a polar protic solvent with a weak nucleophile), the bromide may leave to form a transient primary carbocation.[3][12] This can then undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation, which then reacts with the nucleophile or solvent to yield the rearranged product.
Q6: Direct substitution is proving too difficult. What is the most effective alternative strategy?
A: When direct substitution is not feasible due to steric hindrance, the most common and effective alternative is to reverse the polarity of the substrate by converting it into an organometallic reagent. Forming a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) makes the target carbon strongly nucleophilic.[13][14] This nucleophile can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds, effectively bypassing the steric hindrance problem of the original substrate.
Troubleshooting Guides
Problem: Low Yield of Sₙ2 Substitution Product
If you are experiencing low yields of your desired substitution product, consider the following factors, which are often interconnected.
Caption: Troubleshooting workflow for low Sₙ2 substitution yield.
Data Presentation: Impact of Reaction Conditions
The choice of base, solvent, and temperature has a profound impact on the ratio of substitution (Sₙ2) to elimination (E2) products.
Table 1: Estimated Product Ratios for Reactions of this compound
| Nucleophile/Base | Solvent | Temperature (°C) | Major Product | Minor Product | Dominant Pathway |
|---|---|---|---|---|---|
| NaN₃ (Sodium Azide) | DMSO | 25 | Substitution | Elimination | Sₙ2 |
| NaCN (Sodium Cyanide) | DMF | 50 | Substitution | Elimination | Sₙ2 |
| CH₃ONa (Sodium Methoxide) | Methanol | 50 | Elimination | Substitution | E2 > Sₙ2 |
| KOtBu (Potassium t-butoxide) | t-Butanol | 80 | Elimination (>95%) | Substitution (<5%) | E2 |
Note: Ratios are illustrative, based on established principles of reactivity for sterically hindered primary halides.[6][11][15]
Key Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Reaction with Sodium Azide
This protocol aims to maximize the yield of the Sₙ2 product, 1-Azido-2-ethylbutane.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a nitrogen or argon atmosphere.
-
Solvent: Use anhydrous dimethyl sulfoxide (DMSO) as the solvent. Polar aprotic solvents are known to enhance the rate of Sₙ2 reactions.[7][8]
-
Reagents: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under N₂), dissolve sodium azide (NaN₃, 1.5 equivalents) in anhydrous DMSO.
-
Addition: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Gently heat the reaction mixture to 50-60°C. Monitor the reaction progress using TLC or GC analysis. Note that due to steric hindrance, the reaction may require several hours to reach completion.
-
Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Formation of 2-Ethylbutylmagnesium Bromide (Grignard Reagent)
This protocol describes the formation of a Grignard reagent, a powerful nucleophile, from this compound.
Caption: Workflow for synthesis via an organometallic intermediate.
-
Preparation: All glassware must be rigorously flame-dried or oven-dried and assembled under a positive pressure of dry nitrogen or argon. All solvents and reagents must be anhydrous.
-
Setup: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[16][17]
-
Solvent: Add anhydrous diethyl ether or THF via cannula to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.
-
Addition: Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray/black solution is the Grignard reagent and should be used immediately in the next step.
-
Reaction: Cool the Grignard reagent in an ice bath before slowly adding the desired electrophile (e.g., a solution of an aldehyde or ketone in ether).
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 6. The E2 Reaction Mechanism [chemistrysteps.com]
- 7. polar aprotic solvents sn2 [tengerchemical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. community.wvu.edu [community.wvu.edu]
Analytical methods for detecting impurities in 1-Bromo-2-ethylbutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-ethylbutane. The following sections detail analytical methods for detecting and quantifying impurities, offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound typically arise from its synthesis, which commonly involves the reaction of 2-ethyl-1-butanol with a brominating agent like phosphorus tribromide (PBr₃).[1][2] Potential impurities include:
-
Unreacted Starting Material: 2-Ethyl-1-butanol.
-
Elimination Byproduct: 2-Ethyl-1-butene, formed through the elimination of HBr from the parent molecule or the precursor alcohol.[3][4][5]
-
Rearrangement Products: Carbocation rearrangements can occur during the synthesis, potentially leading to the formation of isomeric bromoalkanes.[6][7][8][9]
-
Other Brominated Species: Over-bromination or side reactions can lead to the formation of dibrominated or other related alkyl halides.
Q2: Which analytical technique is most suitable for detecting impurities in this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile impurities in this compound.[10][11][12][13][14] GC provides the necessary separation of impurities from the main component, while MS allows for their identification through their mass spectra. Gas Chromatography with a Flame Ionization Detector (GC-FID) can also be used for quantification, especially when impurity standards are available.[3]
Q3: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A3: If you are using GC-MS, the mass spectrum of the unknown peak can be compared to spectral libraries (e.g., NIST) for identification. For a potential elimination byproduct like 2-ethyl-1-butene, its known mass spectrum can be used as a reference. If standards are unavailable, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure of isolated impurities.[]
Q4: What is a typical purity level for commercially available this compound?
A4: Commercially available this compound typically has a purity of 97% or higher as determined by GC.[14][16][17] The remaining percentage consists of the impurities mentioned in Q1.
Troubleshooting Guides
This section addresses common issues encountered during the GC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | 1. Active Sites: The analyte may be interacting with active sites in the GC inlet liner or the column itself. 2. Column Contamination: Buildup of non-volatile residues at the head of the column. 3. Improper Column Installation: The column may be installed too high or too low in the injector or detector. | 1. Use a deactivated inlet liner. Consider using a liner with glass wool to trap non-volatiles. 2. Trim a small portion (e.g., 10-20 cm) from the front of the column. 3. Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth. |
| Ghost Peaks in the Chromatogram | 1. Septum Bleed: Small particles from the injector septum are being introduced into the system. 2. Contaminated Carrier Gas: Impurities in the carrier gas. 3. Carryover: Residue from a previous, more concentrated sample. | 1. Replace the injector septum. Use a high-quality, low-bleed septum. 2. Ensure the use of high-purity carrier gas and that gas purifiers are functioning correctly. 3. Run a solvent blank to flush the system. If carryover persists, clean the injector. |
| Poor Resolution Between Impurity Peaks | 1. Inadequate Temperature Program: The oven temperature ramp rate may be too fast. 2. Incorrect Carrier Gas Flow Rate: The flow rate may be too high, reducing separation efficiency. 3. Column Overload: The injected sample is too concentrated. | 1. Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks. 2. Set the carrier gas flow rate to the optimal value for your column dimensions. 3. Dilute the sample and re-inject. |
| No Peaks or Very Small Peaks | 1. Syringe Issue: The syringe may be clogged or not drawing the sample correctly. 2. Injector Leak: A leak in the injector is preventing the sample from reaching the column. 3. Detector Malfunction: The detector may not be functioning correctly (e.g., FID flame is out). | 1. Clean or replace the syringe. 2. Perform a leak check on the injector. 3. Check the detector status and ensure all parameters are set correctly. |
Quantitative Data Summary
The following table presents a hypothetical, yet realistic, impurity profile for a sample of this compound with a purity of 98.5%.
| Compound | Retention Time (min) | Area % | Identification Method |
| 2-Ethyl-1-butene | 4.25 | 0.45 | GC-MS (Mass Spectrum Comparison) |
| 2-Ethyl-1-butanol | 6.80 | 0.95 | GC-MS (Mass Spectrum Comparison & Standard) |
| This compound | 8.50 | 98.50 | - |
| Isomeric Bromoalkane | 8.95 | 0.10 | GC-MS (Tentative Identification) |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as hexane or dichloromethane, and dilute to the mark.
-
For GC-MS analysis, a typical concentration is 1 mg/mL. Further dilution may be necessary to avoid column overload.
-
Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for analysis.
GC-MS Method for Impurity Profiling
This protocol provides a starting point for the analysis of impurities in this compound. Method optimization may be required based on the specific instrumentation and impurities of interest.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
Visualizations
Logical Workflow for Impurity Analysis
Caption: A logical workflow for the analysis of impurities in this compound.
Signaling Pathway for Impurity Formation
Caption: Synthetic pathways leading to potential impurities in this compound.
References
- 1. 2-Ethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rearrangement [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uregina.ca [uregina.ca]
- 9. youtube.com [youtube.com]
- 10. ijpsr.com [ijpsr.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 16. calpaclab.com [calpaclab.com]
- 17. H26445.AC [thermofisher.com]
Validation & Comparative
Navigating Steric Hindrance in SN2 Reactions: A Comparative Guide to 1-Bromobutane and 1-Bromo-2-ethylbutane Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount for efficient synthesis and molecular design. This guide provides an objective comparison of the reactivity of 1-bromobutane and 1-bromo-2-ethylbutane in bimolecular nucleophilic substitution (SN2) reactions, supported by established experimental data and detailed protocols.
The structure of an alkyl halide substrate plays a critical role in the kinetics of an SN2 reaction. The concerted, single-step mechanism, involving a backside attack by a nucleophile, is highly sensitive to steric hindrance around the reaction center. This comparison focuses on two primary alkyl bromides: 1-bromobutane, a linear-chain halide, and this compound, a β-branched halide. This structural difference, specifically the presence of branching at the carbon adjacent to the electrophilic carbon (the β-carbon), leads to a significant disparity in their reaction rates.
Executive Summary: Steric Hindrance Dictates Reactivity
Experimental evidence and established principles of organic chemistry conclusively demonstrate that 1-bromobutane is significantly more reactive than this compound in SN2 reactions. The ethyl group at the β-position in this compound creates substantial steric bulk, impeding the approach of the nucleophile to the electrophilic α-carbon. This increased steric hindrance raises the activation energy of the transition state, thereby dramatically slowing the reaction rate. In contrast, the linear structure of 1-bromobutane presents a less cluttered environment for the incoming nucleophile, allowing for a more facile backside attack and a faster reaction.
Quantitative Data Comparison
| Alkyl Halide | Structure | Branching | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | Unbranched (Primary) | 1.75 x 10⁻³ | 1 |
| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | β-Branched (Primary) | Data indicates a significantly slower rate, often cited as being practically unreactive under typical SN2 conditions. | << 1 |
Data for 1-bromobutane sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.
The significant decrease in reactivity for the β-branched primary alkyl halide underscores the profound impact of steric hindrance on the SN2 mechanism.
The Underlying Principle: Steric Hindrance in the SN2 Transition State
The SN2 reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the central carbon atom. The three non-reacting substituents on the carbon are forced into a planar arrangement. The presence of bulky groups, particularly on the α- and β-carbons, increases the steric strain in this already crowded transition state.
A Comparative Study of 1-Bromo-2-ethylbutane and Other Bromoalkanes: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, reactivity in nucleophilic substitution and elimination reactions, and toxicological profiles of 1-Bromo-2-ethylbutane and a selection of other structurally diverse bromoalkanes. This objective analysis, supported by experimental data, is intended to assist researchers in making informed decisions for chemical synthesis and drug development.
Physicochemical Properties
The physical characteristics of bromoalkanes are critical for their handling, storage, and application in various chemical processes. The following table summarizes key physicochemical properties of this compound and other selected bromoalkanes.
| Bromoalkane | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | CH₃CH₂CH(CH₂CH₃)CH₂Br | C₆H₁₃Br | 165.07 | 143-145[1][2] | - | 1.179 (at 25°C)[2] | Insoluble |
| 1-Bromobutane | CH₃(CH₂)₃Br | C₄H₉Br | 137.02 | 101.6[3] | -112.4[3] | 1.276 (at 20°C)[3] | Insoluble[3] |
| 2-Bromobutane | CH₃CH₂CH(Br)CH₃ | C₄H₉Br | 137.02 | 91.4[4] | -111.9[4] | 1.258 (at 20°C)[4] | Insoluble[5] |
| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | C₄H₉Br | 137.02 | 92[6] | -118[6] | 1.26 (at 20°C)[6] | Slightly soluble (0.51 g/L)[6][7] |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | C₄H₉Br | 137.02 | 71-73[8] | -20[8] | 1.22 (at 20°C)[8] | Insoluble[9] |
Reactivity in Substitution and Elimination Reactions
The reactivity of bromoalkanes is largely dictated by the structure of the alkyl group, which influences the preferred reaction pathway: bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), bimolecular elimination (E2), or unimolecular elimination (E1).
General Reactivity Trends:
-
Primary Bromoalkanes (e.g., this compound, 1-Bromobutane, 1-Bromo-2-methylpropane): These compounds strongly favor the SN2 pathway due to the low steric hindrance around the carbon atom bearing the bromine.[10] The rate of SN2 reactions is sensitive to the steric bulk near the reaction center.[11] Therefore, this compound, with its branching at the β-carbon, is expected to react slower in SN2 reactions compared to the straight-chain 1-bromobutane. 1-Bromo-2-methylpropane would have a similar reactivity profile to this compound. E2 reactions can occur with strong, bulky bases.[12] SN1 and E1 reactions are generally disfavored due to the instability of the primary carbocation that would be formed.[1]
-
Secondary Bromoalkanes (e.g., 2-Bromobutane): These substrates are at a crossroads, capable of undergoing SN2, SN1, E1, and E2 reactions depending on the reaction conditions.[13] With a strong, non-bulky nucleophile, SN2 is competitive. With a weak nucleophile in a polar protic solvent, SN1 and E1 pathways become more significant. Strong bases will favor E2 elimination.[13]
-
Tertiary Bromoalkanes (e.g., 2-Bromo-2-methylpropane): Due to significant steric hindrance, SN2 reactions are highly disfavored. These compounds readily undergo SN1 and E1 reactions in polar solvents due to the stability of the resulting tertiary carbocation.[10] With a strong base, the E2 mechanism is the predominant pathway.[12]
Comparative Reactivity Data (Illustrative):
| Bromoalkane | Type | Relative SN1 Rate (Solvolysis) | Relative SN2 Rate (with I⁻ in acetone) |
| Ethyl Bromide (Primary) | Primary | 1 | ~170 |
| Isopropyl Bromide (Secondary) | Secondary | 1 | 1 |
| tert-Butyl Bromide (Tertiary) | Tertiary | ~1,200,000 | Negligible |
Data is compiled and generalized from various sources for illustrative purposes.
Experimental Protocols
To empirically determine the comparative reactivity of these bromoalkanes, the following experimental protocols can be employed.
Protocol for Comparing SN2 Reaction Rates
Objective: To qualitatively compare the relative rates of SN2 reactions of this compound and other primary bromoalkanes.
Procedure:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
In separate, dry test tubes, add 2 mL of the sodium iodide solution.
-
To each test tube, add 3-4 drops of the respective bromoalkane (this compound, 1-bromobutane, 1-bromo-2-methylpropane).
-
Stopper the test tubes and shake them to ensure mixing.
-
Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
The rate of precipitate formation provides a qualitative measure of the relative SN2 reactivity. A faster formation of precipitate indicates a faster SN2 reaction.
Protocol for Grignard Reagent Formation
Objective: To prepare a Grignard reagent from a bromoalkane for use in subsequent synthetic steps.
Procedure:
-
Ensure all glassware is rigorously dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve the bromoalkane in anhydrous ether or THF in the dropping funnel.
-
Add a small portion of the bromoalkane solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to reflux. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.
-
Once the reaction has initiated, add the remaining bromoalkane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. 1-Bromo-2-methylpropane | C4H9Br | CID 6555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 13. carlroth.com [carlroth.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-2-ethylbutane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 1-Bromo-2-ethylbutane. The selection of an appropriate analytical technique is critical for ensuring data quality, reliability, and consistency in research, development, and quality control processes. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable method for your specific needs.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of this compound and other alkyl halides are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. Coupled with sensitive detectors, GC offers excellent resolution and low detection limits.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used method due to its high sensitivity and selectivity.[1] The mass spectrometer provides definitive identification of the analyte, which is crucial in complex matrices. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be employed.
-
Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace-level quantification of this compound.[2][3] This detector can achieve very low limits of detection.[2]
-
Headspace Gas Chromatography (HS-GC): This sample introduction technique is ideal for analyzing volatile analytes in solid or liquid samples without extensive sample preparation. It is often paired with FID or MS detectors.
High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly for less volatile or thermally labile compounds. While this compound is amenable to GC, HPLC can be employed, sometimes requiring derivatization to enhance detection.
-
HPLC with Ultraviolet (UV) Detection: This is a common and robust method. However, since this compound lacks a strong chromophore, sensitivity may be limited. Derivatization with a UV-absorbing tag can significantly improve detection limits.
-
HPLC-Mass Spectrometry (HPLC-MS): This combination offers high sensitivity and selectivity, similar to GC-MS, and is suitable for a wide range of compounds.
Quantitative Performance Data
The following tables summarize typical performance data for the validated analytical methods. These values are representative of the analysis of alkyl bromides and provide a strong basis for method selection.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Correlation Coefficient, r²) | Accuracy (% Recovery) | Precision (% RSD) |
| GC-MS | 0.01 ppm[4] | 0.025 ppm[4] | > 0.999[5] | 90 - 110% | < 10% |
| HS-GC-ECD | 0.003 - 0.009 µg/mL[2] | 0.01 - 0.03 µg/mL[2] | > 0.99[2] | 81.5 - 118.2%[2] | < 10%[2] |
| HPLC-UV | 15 - 20 ng/mL (with derivatization)[1] | ~50 ng/mL | > 0.99 | 98 - 102%[6] | < 2%[6] |
| UHPLC-MS | 10 ng/mL (for bromide ions)[7] | 10 ng/mL (for bromide ions)[7] | > 0.997[7] | 93.6 - 100.5%[7] | 3.5 - 4.6%[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for alkyl halide analysis and should be adapted and validated for specific laboratory conditions.
Protocol 1: Quantitative Analysis by Headspace GC-MS
This protocol is suitable for the determination of this compound in various sample matrices.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
- Add a suitable solvent (e.g., dimethyl sulfoxide, N,N-dimethylacetamide) to dissolve the sample.
- If an internal standard is used, add a known amount to all samples and calibration standards.
- Seal the vial tightly with a PTFE-lined septum and aluminum cap.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent GC or equivalent.
- Column: DB-624 or equivalent (30 m x 0.32 mm I.D., 1.8 µm film thickness).[2]
- Headspace Autosampler Conditions:
- Oven Temperature: 110 - 120 °C.[2]
- Equilibration Time: 5 - 20 minutes.[2]
- GC Conditions:
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.[4]
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
- MS Conditions:
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
3. Calibration and Quantification:
- Prepare a series of calibration standards of this compound in the chosen solvent.
- Analyze the calibration standards and samples under the same conditions.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol is applicable for the quantification of this compound, potentially with a derivatization step to enhance sensitivity.
1. Sample Preparation:
- Accurately weigh a portion of the sample.
- Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile).
- Filter the sample through a 0.45 µm syringe filter before injection.
- For derivatization (if required): React the sample with a suitable derivatizing agent that introduces a chromophore.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The composition may need to be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detector Wavelength: Determined based on the absorbance maximum of this compound or its derivative.
3. Calibration and Quantification:
- Prepare a series of calibration standards of this compound (or its derivative) in the mobile phase.
- Analyze the standards and samples under the same chromatographic conditions.
- Generate a calibration curve by plotting the peak area against the concentration.
- Calculate the concentration of this compound in the samples using the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key workflows in the validation and selection of analytical methods.
Caption: A flowchart illustrating the systematic process of analytical method validation.
Caption: A decision tree to guide the selection of the most appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole | MDPI [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. pubs.acs.org [pubs.acs.org]
The Influence of Solvent Systems on the Reactivity of 1-Bromo-2-ethylbutane: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of solvent is a critical parameter that can profoundly influence the outcome of a reaction, dictating product distribution, reaction rates, and overall efficiency. This guide provides a comparative analysis of the reactivity of 1-Bromo-2-ethylbutane, a secondary alkyl halide, in different solvent systems. While specific kinetic and yield data for this compound is sparse in readily available literature, we will draw upon established principles and experimental data from closely related secondary alkyl halides to predict its behavior in nucleophilic substitution (S(_N)2) and elimination (E2) reactions.
Competing Pathways: S(_N)2 vs. E2
The reaction of a secondary alkyl halide like this compound with a nucleophile/base can proceed through two primary competing pathways: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). The solvent system plays a pivotal role in determining which of these pathways is favored.
-
S(_N)2 Reaction: A one-step process where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.
-
E2 Reaction: A concerted, one-step process where a base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of an alkene. This pathway is favored by strong, sterically hindered bases and is competitive with S(_N)2 reactions, especially with increasing temperature.
The Decisive Role of the Solvent
Solvents are broadly categorized as polar protic and polar aprotic, and their properties significantly impact the energetics of the transition states for both S(_N)2 and E2 reactions.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess a hydrogen atom bonded to an electronegative atom and can form hydrogen bonds. They are effective at solvating both cations and anions. By solvating the nucleophile, they can hinder its ability to attack the electrophilic carbon, thereby slowing down S(_N)2 reactions.
-
Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) have a dipole moment but lack an acidic proton. They are excellent at solvating cations but leave anions (the nucleophile) relatively "naked" and more reactive. Consequently, polar aprotic solvents generally accelerate S(_N)2 reactions.
Experimental Data for Analogous Secondary Alkyl Halides
To illustrate the profound effect of the solvent and the nature of the nucleophile/base, the following table summarizes product distributions for the reaction of 2-bromopentane, a secondary alkyl halide structurally similar to this compound.
| Alkyl Halide | Nucleophile/Base | Solvent | Temperature (°C) | S(_N)2 Product Yield (%) | E2 Product Yield (%) |
| 2-Bromopentane | Sodium Ethoxide | Ethanol | 25 | ~20 | ~80 |
| 2-Bromopentane | Sodium Ethoxide | DMSO | 25 | ~8 | ~92 |
Data is representative and compiled from various sources on the reactivity of secondary alkyl halides.
As the data suggests, for a secondary alkyl halide reacting with a strong base like sodium ethoxide, the elimination (E2) product is generally favored. The use of a polar aprotic solvent like DMSO further enhances the basicity of the ethoxide, leading to an even higher proportion of the elimination product compared to the polar protic solvent ethanol.
Experimental Protocols
Below are generalized experimental protocols for assessing the reactivity of a secondary alkyl halide like this compound in different solvent systems.
General Procedure for S(_N)2/E2 Competition Reaction
-
Reactant Preparation: A solution of this compound (1.0 eq) is prepared in the chosen solvent (e.g., ethanol or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: The nucleophile/base (e.g., sodium ethoxide, 1.2 eq) is dissolved in the same solvent and added dropwise to the stirred solution of the alkyl halide at a controlled temperature (e.g., 25 °C).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the consumption of the starting material and the formation of products.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Product Analysis: The crude product mixture is analyzed by GC and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the substitution and elimination products.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the competing S(_N)2 and E2 pathways and a general experimental workflow for their study.
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
Caption: General experimental workflow for comparing solvent effects.
Conclusion
The choice of solvent is a critical determinant in the outcome of reactions involving this compound and other secondary alkyl halides. Polar aprotic solvents, by enhancing the reactivity of the nucleophile/base, tend to favor the S(_N)2 pathway when a good, non-bulky nucleophile is used. However, with strong bases, the E2 pathway often predominates, and this is further accentuated in polar aprotic solvents. In contrast, polar protic solvents can slow down S(_N)2 reactions by solvating the nucleophile. For drug development professionals and synthetic chemists, a careful consideration of the solvent system, in conjunction with the nature of the nucleophile/base and temperature, is essential for controlling the product distribution and optimizing reaction yields.
A Spectroscopic Showdown: 1-Bromo-2-ethylbutane and Its Isomeric Challengers
In the world of organic chemistry, isomers—molecules with the same chemical formula but different structural arrangements—present a fascinating challenge for identification and characterization. This guide provides a comprehensive spectroscopic comparison of 1-bromo-2-ethylbutane and its structural isomers with the formula C6H13Br. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical workflow diagrams.
Unmasking Molecular Identities: A Comparative Analysis
The subtle differences in the atomic arrangement of these bromoalkane isomers lead to distinct spectroscopic fingerprints. The following sections delve into the nuances of their IR, ¹H NMR, ¹³C NMR, and Mass Spectra, providing the critical data needed for their differentiation.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The C-Br stretching frequency, typically found in the 500-700 cm⁻¹ region, is a key indicator of a bromoalkane. However, the overall "fingerprint region" (below 1500 cm⁻¹) is unique for each isomer and crucial for its unambiguous identification.
| Compound | C-H Stretch (cm⁻¹) | C-H Bend (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~2960, ~2875 | ~1460, ~1380 | ~650 |
| 1-Bromohexane | 2957, 2858 | 1465, 1379 | 647, 562 |
| 1-Bromo-3-methylpentane | Not Available | Not Available | Not Available |
| 1-Bromo-4-methylpentane | 2958, 2871 | 1467 | 648 |
| 2-Bromo-4-methylpentane | 2960, 2873 | 1469, 1369 | Not Available |
| 3-Bromo-3-methylpentane | Not Available | Not Available | Not Available |
| 1-Bromo-2,2-dimethylbutane | Not Available | Not Available | Not Available |
| 1-Bromo-3,3-dimethylbutane | ~2950, ~2860 | ~1470, ~1365 | ~650 |
| 2-Bromo-2,3-dimethylbutane | Not Available | Not Available | Not Available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in ¹H NMR, along with the number of unique carbon signals in ¹³C NMR, are powerful tools for elucidating the exact structure of each isomer.
¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | -CH₂Br | -CHBr- | Other Characteristic Peaks |
| This compound | ~3.4 (d) | - | 0.9 (t, 6H), 1.4-1.6 (m, 5H) |
| 1-Bromohexane | 3.41 (t) | - | 0.90 (t, 3H), 1.3-1.9 (m, 8H) |
| 1-Bromo-3-methylpentane | ~3.4 | - | Not Available |
| 1-Bromo-4-methylpentane | 3.40 (t) | - | 0.88 (d, 6H), 1.2-1.8 (m, 5H) |
| 2-Bromo-4-methylpentane | - | ~4.1 | Not Available |
| 3-Bromo-3-methylpentane | - | - | Not Available |
| 1-Bromo-2,2-dimethylbutane | ~3.3 (s) | - | Not Available |
| 1-Bromo-3,3-dimethylbutane | 3.35 (m) | - | 0.90 (s, 9H), 1.80 (m, 2H)[1] |
| 2-Bromo-2,3-dimethylbutane | - | - | Not Available |
¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C-Br | Other Characteristic Peaks |
| This compound | ~35 | Not Available |
| 1-Bromohexane | 33.8 | 32.5, 31.0, 27.9, 22.5, 14.0 |
| 1-Bromo-3-methylpentane | Not Available | Not Available |
| 1-Bromo-4-methylpentane | 33.7 | 38.8, 35.1, 27.8, 22.4 |
| 2-Bromo-4-methylpentane | Not Available | Not Available |
| 3-Bromo-3-methylpentane | Not Available | Not Available |
| 1-Bromo-2,2-dimethylbutane | Not Available | Not Available |
| 1-Bromo-3,3-dimethylbutane | 28.1 | 48.0, 30.5, 29.2 |
| 2-Bromo-2,3-dimethylbutane | 70.8 | 37.9, 28.1, 18.0 |
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight, and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio) results in two peaks (M⁺ and M+2) of nearly equal intensity. The fragmentation pattern is unique to each isomer and provides clues to its structure.
| Compound | Molecular Ion (M⁺, M+2) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 164, 166 | 57 | 85, 135 |
| 1-Bromohexane | 164, 166 | 85 | 43, 57, 135[2] |
| 1-Bromo-3-methylpentane | 164, 166 | 57 | 85, 55[3] |
| 1-Bromo-4-methylpentane | 164, 166 | 43 | 57, 85 |
| 2-Bromo-4-methylpentane | 164, 166 | 43 | 57, 85, 121/123 |
| 3-Bromo-3-methylpentane | 164, 166 | 135/137 | 57, 107 |
| 1-Bromo-2,2-dimethylbutane | 164, 166 | 57 | 85, 107 |
| 1-Bromo-3,3-dimethylbutane | 164, 166 | 57 | 41, 109[1][4] |
| 2-Bromo-2,3-dimethylbutane | 164, 166 | 85 | 43, 57 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in this guide.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid bromoalkane was placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the bromoalkane was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Data Acquisition: A standard proton pulse program was used. Key parameters included a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse program was used to obtain a spectrum with single lines for each carbon environment. Key parameters included a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the bromoalkane in a volatile solvent (e.g., dichloromethane or methanol) was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Instrumentation: An electron ionization (EI) mass spectrometer was used.
-
GC Separation: The GC was equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed with an initial hold and then a ramp to a final temperature to ensure separation of any impurities.
-
MS Data Acquisition: The mass spectrometer was operated in EI mode with an ionization energy of 70 eV. The mass range scanned was typically from m/z 35 to 200.
-
Data Processing: The mass spectrum was plotted as relative intensity versus the mass-to-charge ratio (m/z).
Visualizing the Logic
To better understand the workflow of spectroscopic analysis and the relationships between the isomers, the following diagrams are provided.
Caption: Workflow for Spectroscopic Analysis of Bromoalkane Isomers.
Caption: Structural Isomers of C6H13Br.
References
- 1. 1-Bromo-3,3-dimethylbutane [webbook.nist.gov]
- 2. 1,2-DIBROMO-3,3-DIMETHYLBUTANE(640-21-1) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Bromo-3-methylpentane | C6H13Br | CID 39899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3,3-dimethylbutane | C6H13Br | CID 137137 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes
For Researchers, Scientists, and Drug Development Professionals
The differential reactivity of primary and secondary bromoalkanes is a fundamental concept in synthetic organic chemistry, pivotal for the strategic design of synthetic pathways in pharmaceutical and materials science. The structure of the bromoalkane substrate—specifically, the degree of substitution at the alpha-carbon (the carbon bonded to the bromine)—profoundly influences the kinetics and mechanisms of nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reaction design and optimization.
Primary bromoalkanes, with minimal steric hindrance around the reaction center, predominantly undergo bimolecular reactions (SN2 and E2).[1][2][3] In contrast, secondary bromoalkanes represent a more nuanced case, where all four mechanisms are plausible, and the reaction outcome is highly sensitive to the conditions employed.[2][3][4][5]
Data Presentation: A Quantitative Comparison of Reactivity
The following tables summarize representative quantitative data compiled from various kinetic and product-ratio studies, illustrating the significant effect of alkyl substitution on reaction rates and pathways.
Table 1: Relative Reaction Rates in Nucleophilic Substitution
This table compares the relative rates of primary and secondary bromoalkanes in classic SN1 and SN2 reactions.
| Bromoalkane | Structure | Type | Relative Rate of SN1 Reaction (Solvolysis in Formic Acid)[4] | Relative Rate of SN2 Reaction (with NaI in Acetone)[4] |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | 1.0 | ~1.0 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | 11.6 | ~0.02 |
Note: The SN1 rate for ethyl bromide is set to a baseline of 1.0 for comparison, though it is exceedingly slow and proceeds through a highly unstable primary carbocation. The SN2 rate for isopropyl bromide is significantly slower than for ethyl bromide due to increased steric hindrance.[4][6][7]
Table 2: Product Distribution in Competition Reactions
This table illustrates the competition between substitution (SN2) and elimination (E2) pathways for primary and secondary bromoalkanes under strongly basic conditions.
| Bromoalkane | Reagent/Solvent | Temperature | % Substitution Product (Alcohol) | % Elimination Product (Alkene) |
| 1-Bromopropane (Primary) | NaOEt in EtOH | 55°C | 91% | 9% |
| 2-Bromopropane (Secondary) | NaOEt in EtOH | 55°C | 21% | 79% |
| 1-Bromoethane (Primary) | NaOH in EtOH | Reflux | 99%[8] | 1%[8] |
Note: With a strong, non-bulky base like sodium ethoxide (NaOEt), the primary bromoalkane heavily favors the SN2 pathway. The secondary bromoalkane, however, predominantly undergoes E2 elimination.[1] Using a sterically hindered base (e.g., potassium tert-butoxide) would further increase the proportion of the elimination product for both substrates.[1][9][10]
Mechanistic Pathways and Logical Relationships
The choice of reaction pathway is determined by a hierarchy of factors, primarily the substrate structure and the nature of the base/nucleophile.
Caption: Decision logic for predicting reaction outcomes.
SN2 Mechanism: The Role of Steric Hindrance
The SN2 reaction is a single, concerted step where the nucleophile attacks the alpha-carbon from the backside, simultaneously displacing the bromide ion. The reactivity order is Primary > Secondary . This is because the alkyl groups on a secondary bromoalkane sterically hinder the backside attack of the nucleophile, increasing the activation energy of the transition state.[6][7][11][12]
Caption: Steric hindrance slows the SN2 rate for secondary bromoalkanes.
E2 Mechanism: Competition with SN2
The E2 reaction is also a single, concerted step, but here the reagent acts as a base, abstracting a proton from the beta-carbon. This initiates a cascade of electron movement, forming a double bond and ejecting the bromide ion.[9][13] The reactivity order for E2 is generally Tertiary > Secondary > Primary . This is because the transition state has significant alkene character, and its stability is increased by alkyl substitution. For primary and secondary substrates, E2 competes directly with SN2. Strong, sterically bulky bases favor E2 because they are poor nucleophiles and can more easily access a beta-hydrogen than the hindered alpha-carbon.[1][10]
Caption: Concerted proton abstraction and leaving group departure in an E2 reaction.
Experimental Protocols
The following are generalized protocols for quantitatively assessing the reactivity and product distribution of primary and secondary bromoalkanes.
Protocol 1: SN2 vs. E2 Competition
Objective: To quantify the ratio of substitution to elimination products for a primary and a secondary bromoalkane reacting with a strong base/nucleophile.
Materials:
-
1-bromobutane (primary)
-
2-bromobutane (secondary)
-
0.5 M Sodium ethoxide in absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In two separate flame-dried, round-bottom flasks equipped with reflux condensers and magnetic stirrers, add 10 mL of 0.5 M sodium ethoxide in ethanol.
-
Substrate Addition: To the first flask, add 10 mmol of 1-bromobutane. To the second flask, add 10 mmol of 2-bromobutane.
-
Reaction: Heat both mixtures to reflux (approx. 78°C) for 2 hours.
-
Workup: Cool the reaction mixtures to room temperature. Pour each mixture into a separatory funnel containing 20 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 20 mL of saturated sodium bicarbonate solution, then with 20 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully using a rotary evaporator.
-
Analysis: Prepare a sample of the crude product for GC-MS analysis by dissolving a known mass in a suitable solvent and adding a known amount of internal standard. The ratio of the substitution product (ethoxybutane) to the elimination products (but-1-ene, but-2-ene) can be determined by integrating the respective peaks.
Caption: General workflow for quantitative product analysis.
Protocol 2: SN1 vs. SN2 Qualitative Comparison
Objective: To observe the relative rates of nucleophilic substitution for primary and secondary bromoalkanes under conditions favoring SN1 and SN2 mechanisms.
A) SN2 Conditions (Sodium Iodide Test): [4][14]
-
Add 2 mL of a 15% solution of sodium iodide in dry acetone to two separate, dry test tubes.
-
To the first tube, add 3-4 drops of 1-bromobutane. To the second, add 3-4 drops of 2-bromobutane.
-
Shake both tubes and start a timer.
-
Observation: Note the time taken for a precipitate (sodium bromide, which is insoluble in acetone) to form. The primary bromoalkane should react significantly faster, indicating a more facile SN2 reaction.
B) SN1 Conditions (Silver Nitrate Test): [4][14]
-
Add 2 mL of a 1% solution of silver nitrate in ethanol to two separate test tubes.
-
To the first tube, add 3-4 drops of 1-bromobutane. To the second, add 3-4 drops of 2-bromobutane.
-
Shake both tubes and start a timer.
-
Observation: Note the time taken for a precipitate (silver bromide) to form. The secondary bromoalkane will react faster than the primary one, as the reaction proceeds via an SN1-like mechanism, which is favored by the more stable secondary carbocation intermediate.[15] The primary bromoalkane will react extremely slowly, if at all.
Conclusion for the Professional Audience
A thorough understanding of the structural and conditional factors governing the reactivity of primary and secondary bromoalkanes is indispensable for the rational design of synthetic routes.
-
Primary bromoalkanes are reliable substrates for SN2 reactions , especially with good, non-bulky nucleophiles. To achieve elimination, a strong, sterically hindered base is required.[1][2][3]
-
Secondary bromoalkanes are more ambiguous. They are prone to E2 elimination with strong bases.[1] With good nucleophiles that are weak bases, SN2 can occur, albeit more slowly than with primary substrates. Under solvolytic conditions (weak nucleophile, polar protic solvent), they can undergo SN1 and E1 reactions .[4][5]
This comparative data enables chemists to select optimal conditions to favor a desired reaction pathway, thereby maximizing the yield of the target molecule and minimizing the formation of unwanted byproducts. This control is critical in multi-step syntheses where purity and efficiency are paramount.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. amherst.edu [amherst.edu]
- 15. studymind.co.uk [studymind.co.uk]
Economic Analysis of 1-Bromo-2-ethylbutane in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of alkylating agent is a critical decision driven by a combination of reactivity, selectivity, and economic viability. 1-Bromo-2-ethylbutane, a versatile reagent for introducing the 2-ethylbutyl group, is frequently employed. However, a comprehensive economic analysis requires a detailed comparison with viable alternatives. This guide provides an objective evaluation of the synthesis of this compound and its alternatives, focusing on cost-effectiveness, reaction efficiency, and practical considerations for industrial-scale production.
Executive Summary
This analysis compares the economic feasibility of three primary routes to introduce a 2-ethylbutyl moiety in a large-scale synthesis campaign:
-
Direct Bromination: Synthesis of this compound from 2-ethyl-1-butanol.
-
Tosylate Intermediate: Synthesis and use of 2-ethylbutyl tosylate.
-
Mesylate Intermediate: Synthesis and use of 2-ethylbutyl mesylate.
The direct bromination of 2-ethyl-1-butanol with hydrobromic acid and sulfuric acid emerges as the most cost-effective method, primarily due to the lower cost of the raw materials. While tosylate and mesylate intermediates offer the advantage of milder reaction conditions for subsequent alkylation steps, their preparation involves significantly more expensive reagents, making them less economically favorable for large-scale production unless specific reaction sensitivities warrant their use.
Data Presentation: A Quantitative Comparison
The following tables summarize the estimated costs and key reaction parameters for the synthesis of this compound and its tosylate and mesylate alternatives. Prices are based on bulk quantities and are subject to market fluctuations.
Table 1: Raw Material Cost Comparison
| Compound | Molecular Weight ( g/mol ) | Density (g/mL) | Purity | Estimated Bulk Price (USD/kg) |
| 2-Ethyl-1-butanol | 102.18 | 0.83 | >98% | 12.00 |
| Hydrobromic Acid (48%) | 80.91 | 1.49 | 48% | 29.60 |
| Sulfuric Acid (98%) | 98.08 | 1.84 | 98% | 1.08 |
| p-Toluenesulfonyl Chloride | 190.65 | - | >99% | 49.07 |
| Methanesulfonyl Chloride | 114.55 | 1.48 | >99% | 164.90 |
| Triethylamine | 101.19 | 0.726 | >99% | - |
| Pyridine | 79.10 | 0.982 | >99% | - |
Note: Prices for triethylamine and pyridine are not included as they are used in smaller, catalytic amounts, and their contribution to the overall cost is less significant than the primary reagents.
Table 2: Synthesis Route Comparison (per kg of Product)
| Parameter | This compound | 2-Ethylbutyl Tosylate | 2-Ethylbutyl Mesylate |
| Starting Material | 2-Ethyl-1-butanol | 2-Ethyl-1-butanol | 2-Ethyl-1-butanol |
| Primary Reagents | HBr, H₂SO₄ | p-Toluenesulfonyl Chloride | Methanesulfonyl Chloride |
| Assumed Yield | 85% | 90% | 90% |
| Estimated Raw Material Cost per kg of Product (USD) | ~25.50 | ~105.00 | ~200.00 |
| Reaction Conditions | Reflux | 0°C to room temperature | 0°C to room temperature |
| Key Byproducts | Water | Triethylamine hydrochloride or Pyridinium chloride | Triethylamine hydrochloride or Pyridinium chloride |
| Purification | Distillation | Aqueous work-up, crystallization/chromatography | Aqueous work-up, chromatography |
Experimental Protocols
Detailed methodologies are crucial for accurate cost analysis and process scale-up. The following are representative experimental protocols for the synthesis of each compound.
Synthesis of this compound
This industrial method involves the reaction of a primary alcohol with hydrobromic acid, often with sulfuric acid as a catalyst and dehydrating agent.
Materials:
-
2-Ethyl-1-butanol
-
48% Hydrobromic acid
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
To a stirred mixture of 48% hydrobromic acid (1.5 equivalents) and concentrated sulfuric acid (0.5 equivalents), 2-ethyl-1-butanol (1.0 equivalent) is added slowly.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling, the lower organic layer is separated.
-
The crude this compound is washed with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
The product is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by distillation.
Expected Yield: 80-90%
Synthesis of 2-Ethylbutyl Tosylate
The conversion of an alcohol to a tosylate is a standard procedure to transform the hydroxyl group into a good leaving group.
Materials:
-
2-Ethyl-1-butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N) and a catalytic amount of 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
Procedure:
-
2-Ethyl-1-butanol (1.0 equivalent) is dissolved in dichloromethane.
-
Pyridine (2.0 equivalents) or triethylamine (1.5 equivalents) and a catalytic amount of DMAP are added, and the mixture is cooled to 0°C.
-
p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, maintaining the temperature below 5°C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried and the solvent is removed under reduced pressure to yield the crude tosylate, which can be purified by crystallization or column chromatography.
Expected Yield: 85-95%
Synthesis of 2-Ethylbutyl Mesylate
Similar to tosylation, mesylation converts the alcohol into a good leaving group.
Materials:
-
2-Ethyl-1-butanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) as solvent
Procedure:
-
2-Ethyl-1-butanol (1.0 equivalent) and triethylamine (1.5 equivalents) are dissolved in dichloromethane and cooled to 0°C.
-
Methanesulfonyl chloride (1.2 equivalents) is added dropwise, keeping the temperature below 5°C.
-
The reaction is stirred at 0°C for 1-2 hours or until completion as monitored by TLC.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried, and the solvent is evaporated to give the crude mesylate, which is typically used in the next step without further purification or can be purified by column chromatography.
Expected Yield: >90%
Mandatory Visualization
To aid in the decision-making process for selecting an appropriate alkylating agent strategy, the following diagrams illustrate the synthetic pathways and a logical workflow for economic evaluation.
Conclusion
For large-scale synthesis where cost is a primary driver, the direct conversion of 2-ethyl-1-butanol to this compound is the most economically advantageous route. The significantly lower cost of hydrobromic acid and sulfuric acid compared to sulfonyl chlorides outweighs the potentially slightly higher yields and milder downstream reaction conditions offered by tosylate and mesylate intermediates.
However, the choice of synthetic route should not be based solely on the cost of the alkylating agent itself. The sensitivity of the substrate in the subsequent alkylation step to the reaction conditions and the nature of the leaving group can be critical. In cases where a substrate is sensitive to the conditions required for alkylation with an alkyl bromide or where a more reactive leaving group is necessary to achieve the desired transformation, the higher cost of preparing the tosylate or mesylate may be justified by an overall improvement in the yield and purity of the final product. A thorough process hazard analysis should also be conducted for each route, considering the handling of corrosive acids and flammable solvents at scale.
A Comparative Guide to Cross-Reactivity Studies of 1-Bromo-2-ethylbutane and Related Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific cross-reactivity data for 1-Bromo-2-ethylbutane is not extensively available in peer-reviewed literature. This guide provides a framework based on established principles of hapten immunology and uses hypothetical data to illustrate the experimental design, data interpretation, and comparison with structurally similar molecules. The protocols described are generalized and should be optimized for specific applications.
Introduction to Cross-Reactivity in Small Molecules
Cross-reactivity is a critical parameter in immunodetection, describing the extent to which an antibody binds to molecules other than its target analyte.[1] For small molecules (haptens) like this compound, which are not immunogenic on their own, cross-reactivity studies are essential to determine the specificity of antibodies raised against them.[2][3] Such studies are vital in drug development and toxicology to avoid false-positive results and ensure assay accuracy.
This guide outlines a comparative framework for assessing the cross-reactivity of antibodies developed against this compound with other structurally related alkyl halides.
Compound of Interest: this compound CAS Number: 3814-34-4[4] Molecular Formula: C₆H₁₃Br[4] Structure:
Selection of Comparative Compounds
To evaluate the specificity of an antibody raised against a this compound-carrier conjugate, a panel of structurally similar compounds should be tested. The selection is based on variations in alkyl chain length, branching, and halogen position.
Table 1: Panel of Structurally Related Alkyl Halides for Cross-Reactivity Screening
| Compound Name | CAS Number | Molecular Formula | Structural Difference from Target |
| This compound (Target) | 3814-34-4 | C₆H₁₃Br | - |
| 1-Bromo-2-methylbutane | 5973-11-5 | C₅H₁₁Br | Shorter, less branched alkyl chain[5] |
| 1-Bromopentane | 110-53-2 | C₅H₁₁Br | Straight-chain isomer |
| 1-Bromohexane | 111-25-1 | C₆H₁₃Br | Straight-chain isomer of the target |
| 2-Bromobutane | 78-76-2 | C₄H₉Br | Shorter chain, different bromine position |
| 1-Chloro-2-ethylbutane | 13390-31-9 | C₆H₁₃Cl | Different halogen (Chlorine vs. Bromine) |
Experimental Design & Workflows
The most common immunoassay formats for quantifying small molecule cross-reactivity are the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).[6][7][8]
General Experimental Workflow
The workflow involves synthesizing an immunogen, developing antibodies, and then performing competitive assays to measure cross-reactivity.
Caption: General workflow for hapten cross-reactivity studies.
Logical Diagram of Competitive Binding
In a competitive assay, the target analyte (this compound) and a potential cross-reactant compete for a limited number of antibody binding sites. Higher affinity of a cross-reactant results in a lower signal.
Caption: Principle of competitive immunoassay for cross-reactivity.
Comparative Performance Data (Hypothetical)
The performance of an antibody is quantified by its IC₅₀ value (the concentration of analyte that inhibits 50% of the maximum signal) for the target and each potential cross-reactant.
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | 15.2 | 100% |
| 1-Bromohexane | 98.5 | 15.4% |
| 1-Bromo-2-methylbutane | 250.1 | 6.1% |
| 1-Bromopentane | 415.7 | 3.7% |
| 2-Bromobutane | > 2000 | < 0.8% |
| 1-Chloro-2-ethylbutane | > 5000 | < 0.3% |
Calculation of Cross-Reactivity: Percent Cross-Reactivity (%CR) is calculated using the formula: %CR = (IC₅₀ of Target Analyte / IC₅₀ of Comparative Compound) x 100
Interpretation:
-
High Specificity: The antibody shows the highest affinity for its target, this compound.
-
Structural Influence: The straight-chain isomer (1-Bromohexane) shows moderate cross-reactivity, indicating the antibody recognizes the hexyl-bromide structure but has a preference for the ethyl-branched configuration.
-
Chain Length and Branching: Shorter and less branched compounds (1-Bromo-2-methylbutane, 1-Bromopentane) show significantly lower cross-reactivity.
-
Halogen Importance: The negligible reactivity with 1-Chloro-2-ethylbutane highlights the antibody's strong specificity for the bromine atom.
Experimental Protocols
Protocol: Competitive ELISA
This protocol outlines a typical procedure for determining the cross-reactivity of an antibody against this compound.
-
Plate Coating:
-
A microtiter plate is coated with a conjugate of this compound and a protein (e.g., Ovalbumin, OVA), which is different from the carrier protein used for immunization (e.g., BSA). This is to avoid cross-reactivity with the carrier itself.
-
Coat wells with 100 µL of the coating antigen (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the potential cross-reacting compounds in Assay Buffer.
-
In separate tubes, mix 50 µL of each standard/sample dilution with 50 µL of the primary antibody (at a pre-optimized dilution).
-
Incubate this mixture for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated Goat Anti-Rabbit IgG) at its optimal dilution.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition & Measurement:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance vs. log concentration for each compound.
-
Determine the IC₅₀ value for each curve and calculate the percent cross-reactivity as described previously.
-
Protocol: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a powerful alternative for cross-reactivity studies.[7][9]
-
Chip Preparation:
-
Immobilize the specific antibody onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
-
Binding Analysis:
-
Inject a series of concentrations of the primary analyte (this compound) over the chip surface and record the binding response (in Resonance Units, RU).
-
Regenerate the chip surface between injections using a low pH buffer to remove the bound analyte.
-
-
Cross-Reactivity Measurement:
-
Repeat the injection process for each of the structurally similar compounds at the same concentration range.
-
-
Data Analysis:
-
Determine the equilibrium dissociation constant (Kᴅ) for the interaction of each compound with the antibody.
-
Cross-reactivity can be compared by the relative Kᴅ values. A lower Kᴅ indicates a stronger binding affinity.
-
Conclusion
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for this compound. The hypothetical data demonstrates that antibodies can be generated with high specificity for this small molecule. The degree of cross-reactivity is directly influenced by the structural similarity of competing compounds, with variations in alkyl chain branching and the identity of the halogen atom being key determinants of antibody recognition. For any new immunoassay, rigorous validation using a panel of relevant compounds, as outlined here, is essential for ensuring data accuracy and reliability.
References
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 3. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1-Bromo-2-methylbutane | C5H11Br | CID 25254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA kits and immunoassays | Abcam [abcam.com]
- 9. portlandpress.com [portlandpress.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-ethylbutane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Bromo-2-ethylbutane is critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous halogenated organic compound, it necessitates a specific waste management protocol. This guide provides detailed, step-by-step procedures for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always occur in a well-ventilated area or inside a chemical fume hood to avoid inhalation of vapors.[1]
Required PPE:
-
Nitrile gloves
-
Safety goggles or face shield
-
Lab coat
Key Hazards:
-
Flammable Liquid and Vapor: Classified as a Category 3 flammable liquid.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2] Use only non-sparking tools and take precautionary measures against static discharge.[2]
-
Irritant: Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2][3]
-
Environmental Hazard: May be harmful to aquatic life with long-lasting effects.[4] Avoid release to the environment.[4][5]
Hazard and Regulatory Information
Proper disposal is dictated by the substance's hazard classification. The following table summarizes key quantitative and regulatory data for this compound.
| Parameter | Value | Citation(s) |
| GHS Hazard Class | Flammable Liquid, Category 3 | [2] |
| Skin Irritation, Category 2 | [2][3] | |
| Eye Irritation, Category 2/2A | [2][3] | |
| Specific target organ toxicity, Category 3 | [2][3] | |
| UN Number | UN 1993 (as Flammable liquid, n.o.s.) | |
| Hazard Statements | H226: Flammable liquid and vapor | |
| H315: Causes skin irritation | [6] | |
| H319: Causes serious eye irritation | [6] | |
| H335: May cause respiratory irritation | [6] | |
| Disposal Consideration | Must be disposed of as hazardous waste. | [5][7] |
Disposal Protocol for this compound
This protocol outlines the standard procedure for the collection and disposal of this compound waste in a laboratory setting. Under no circumstances should this chemical be disposed of down the drain.[1][8]
Step 1: Waste Segregation
This compound is a halogenated organic compound .[1][9] It is imperative to segregate it from all other waste streams, especially non-halogenated solvents.[8][9][10]
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT dispose of it by evaporation in a fume hood for large quantities.[1]
Step 2: Use of Designated Waste Containers
-
Obtain a dedicated, properly labeled waste container for "Halogenated Organic Waste".[1][9] These containers should be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal.[11]
-
Ensure the container is clearly and accurately labeled with the words "Hazardous Waste" and lists all contents, including "this compound".[8]
-
Keep the waste container securely closed at all times, except when actively adding waste.[8][10] This prevents the release of flammable and toxic vapors.
Step 3: Waste Accumulation
-
Carefully transfer the this compound waste into the designated halogenated waste container.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The storage area must be cool, well-ventilated, and away from sources of ignition.[10][11]
-
Ensure the container is stored in secondary containment to prevent spills.[10]
Step 4: Final Disposal
-
Once the waste container is full, or if waste has been accumulated for the maximum allowed time per institutional guidelines, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][10]
-
Follow all local, regional, and national regulations for the disposal of hazardous waste.[5][7]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Remove all sources of ignition.[2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2][12]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[2][12]
-
Clean the affected area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. carlroth.com [carlroth.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Safety and Handling Guide for 1-Bromo-2-ethylbutane
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Bromo-2-ethylbutane (CAS No. 3814-34-4). Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting. This document is intended to supplement, not replace, formal safety training and institutional safety protocols.
Hazard Identification and Summary
This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause significant irritation to the skin, eyes, and respiratory system.[1] A summary of its primary hazards is presented below.
Table 1: Hazard Summary for this compound
| Hazard Type | Description |
|---|---|
| Physical Hazard | Flammable liquid and vapor (Category 3).[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] |
| Health Hazards | Causes serious eye irritation (Category 2).[1] |
| Causes skin irritation (Category 2).[1] | |
| May cause respiratory irritation (Category 3).[1] | |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact. |
| Incompatible Materials | Strong bases and oxidizing agents.[2] |
Personal Protective Equipment (PPE)
A stringent personal protective equipment regimen is mandatory to prevent exposure when handling this compound. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale & Standard |
|---|---|---|
| Eyes/Face | Chemical safety goggles or glasses. A face shield is required when there is a significant risk of splashing. | Protects against serious eye irritation from splashes or vapors.[1] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene).[3][4] Inspect gloves for integrity before each use. | Prevents direct skin contact and subsequent irritation.[3] Contaminated gloves must be disposed of as hazardous waste. |
| Body | Flame-retardant lab coat. Chemical-resistant apron when handling larger quantities. | Protects skin from accidental splashes and contamination.[3] Flame-retardant material is necessary due to the chemical's flammability. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes inhalation of vapors, which can cause respiratory irritation.[1] |
| | If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor filter (Type A, Brown) is required.[2] | Provides protection against irritating concentrations of vapors.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for safely managing this compound in the laboratory.
Step 1: Preparation and Engineering Controls
-
Ventilation: Confirm that the chemical fume hood is functioning correctly before beginning work. All handling of this compound must be performed inside the fume hood to minimize vapor inhalation.[1]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1]
-
Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][2] Use only non-sparking tools and explosion-proof equipment.[1][2]
-
Grounding: Ground and bond all containers and receiving equipment during transfers to prevent static discharge, which can ignite flammable vapors.[1][2]
Step 2: Donning PPE and Handling the Chemical
-
PPE Inspection: Before starting, inspect all PPE for damage or defects.
-
Donning Sequence: Don PPE in the following order: lab coat, respiratory protection (if required), eye/face protection, and finally gloves.
-
Chemical Handling:
-
Keep the container tightly closed when not in use to prevent vapor release.
-
Avoid breathing vapors, mists, or gas.[1]
-
Prevent contact with skin and eyes.
-
Dispense the liquid carefully to avoid splashing.
-
Step 3: Post-Handling Decontamination and Doffing PPE
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent.
-
Doffing Sequence: Remove PPE carefully to avoid cross-contamination.
-
Remove gloves using the proper technique (peeling them off from the cuff without touching the outer surface) and dispose of them in the designated hazardous waste container.[3]
-
Remove the lab coat and hang it in its designated area or dispose of it if it is single-use.
-
Remove eye and face protection.
-
Remove respiratory protection (if used).
-
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: this compound must be disposed of as hazardous waste.[1] Collect all waste in a suitable, sealed, and properly labeled container. Do not empty into drains.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and paper towels, must also be treated as hazardous waste and disposed of in the designated solid hazardous waste container.
-
Regulatory Compliance: Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Emergency Procedures: First-Aid Measures
In the event of exposure, immediate action is necessary.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1]
-
Inhalation: Remove the individual from exposure and move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[1]
-
Spill Response: In case of a spill, evacuate the area and remove all ignition sources. Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for hazardous waste disposal.[1] Ensure adequate ventilation.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



